molecular formula C11H14O3 B1331405 2-(4-Isopropoxyphenyl)acetic acid CAS No. 55784-07-1

2-(4-Isopropoxyphenyl)acetic acid

Cat. No.: B1331405
CAS No.: 55784-07-1
M. Wt: 194.23 g/mol
InChI Key: VCZQMZKFNJPYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQMZKFNJPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355406
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55784-07-1
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(4-Isopropoxyphenyl)acetic acid" CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(4-Isopropoxyphenyl)acetic acid, structured for research and development professionals.

CAS Number: 55784-07-1 Molecular Formula:


Molecular Weight:  194.23  g/mol [1][2][3]

Executive Summary

This compound is a specialized phenylacetic acid derivative characterized by a para-substituted isopropyl ether group.[3] It serves as a critical scaffold in medicinal chemistry, most notably as a precursor in the synthesis of benzimidazole-based opioid receptor agonists (e.g., Isotonitazene) and in dermatological research for anti-glycation agents.[3] Its structural rigidity and lipophilicity (LogP


 2.[3]5) make it an ideal building block for introducing bulky, hydrophobic moieties into receptor-ligand complexes.[3]

Physicochemical Profile

The following data represents the standard physicochemical baseline for high-purity research-grade material.

PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic potential in fine powder form
Melting Point 57 – 61 °CSharp transition indicates high purity [1]
Boiling Point ~315 °C (Predicted)Decomposes at elevated temperatures
Solubility Soluble in MeOH, EtOH, EtOAc, DCM, DMSOSparingly soluble in water (< 0.5 mg/mL)
pKa ~4.30 (Carboxylic acid)Consistent with phenylacetic acid derivatives
LogP 2.48 – 2.60Moderate lipophilicity

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. The choice of pathway depends on starting material availability and regulatory considerations regarding nitrile precursors.[3]

Protocol A: O-Alkylation of 4-Hydroxyphenylacetic Acid (Preferred)

This route utilizes the Williamson ether synthesis principle, favored for its operational simplicity and high yield.[3]

Reagents: 4-Hydroxyphenylacetic acid, Isopropyl bromide (2-Bromopropane), Potassium Carbonate (


), DMF.[3][4]

Step-by-Step Workflow:

  • Solvation: Dissolve 1.0 eq of 4-hydroxyphenylacetic acid in anhydrous DMF (Concentration ~0.5 M).

  • Deprotonation: Add 3.3 eq of powdered

    
    . Stir at ambient temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Dropwise add 4.6 eq of isopropyl bromide. The excess alkyl halide drives the reaction to completion and compensates for volatility.[3]

  • Reflux: Heat the mixture to mild reflux (or 60–80 °C) for 12–29 hours under an inert atmosphere (Argon/Nitrogen).

  • Workup: Cool to room temperature. Dilute with water to dissolve inorganic salts.[3] Acidify to pH 2–3 with dilute HCl to precipitate the free acid.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Protocol B: Hydrolysis of 4-Isopropoxybenzyl Cyanide

This route is historically significant in the synthesis of nitazene opioids, where the nitrile is often converted to an imidate or hydrolyzed directly to the acid.[3]

Reagents: 4-Isopropoxybenzyl cyanide, NaOH (aq), Ethanol.[3]

Mechanism: The nitrile group (


) undergoes base-catalyzed hydrolysis, first to the amide and subsequently to the carboxylic acid, releasing ammonia.[3]

Workflow:

  • Reflux 4-isopropoxybenzyl cyanide in 20% NaOH/EtOH solution for 6–12 hours.

  • Evaporate ethanol.[3]

  • Acidify the aqueous residue to precipitate this compound.[3]

Synthesis Logic Diagram

SynthesisPathways cluster_legend Pathway Key Start1 4-Hydroxyphenylacetic Acid Intermediate Phenoxide Anion Start1->Intermediate Deprotonation Start2 4-Isopropoxybenzyl Cyanide Reagent2 NaOH / EtOH Reflux Start2->Reagent2 Reagent1 Isopropyl Bromide K2CO3 / DMF Product This compound (CAS 55784-07-1) Reagent1->Product O-Alkylation (Williamson) Reagent2->Product Hydrolysis Intermediate->Reagent1 Leg1 Standard Lab Route Leg2 Precursor-Specific Route

Figure 1: Dual synthetic pathways for CAS 55784-07-1 showing the alkylation and hydrolysis routes.

Analytical Characterization

Validating the identity of the synthesized compound is critical.[3] The following spectroscopic signatures are diagnostic for this compound [1].

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d)[3]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.00 AB Quartet (

Hz)
4HAromaticPara-substitution pattern (AA'BB' system)
4.52 Septet (

Hz)
1H

Methine proton of the isopropyl group
3.58 Singlet2H

Benzylic methylene protons
1.32 Doublet (

Hz)
6H

Methyl protons of the isopropyl group

Interpretation:

  • The AB quartet at 7.00 ppm confirms the 1,4-disubstitution on the benzene ring.[3]

  • The septet at 4.52 ppm and doublet at 1.32 ppm are the definitive fingerprint of the isopropoxy moiety.[3]

  • The singlet at 3.58 ppm confirms the intact acetic acid side chain.[3]

Applications in Drug Development[3]

A. Opioid Receptor Modulators (Nitazene Class)

This compound is the direct precursor to the 5-nitro-2-(4-isopropoxybenzyl)benzimidazole scaffold, known as Isotonitazene [2].[3]

  • Mechanism: The acid is converted to an imidate ester, which undergoes condensation with 4-nitro-1,2-phenylenediamine.[3]

  • Relevance: Researchers studying Structure-Activity Relationships (SAR) of mu-opioid receptor agonists utilize this acid to modulate the lipophilicity of the "tail" region of the ligand, affecting blood-brain barrier (BBB) penetration and potency.[3]

B. Dermatological Therapeutics

In cosmetic and dermatological research, derivatives of this acid (specifically


-phenyl cinnamic acid analogs) are investigated for anti-glycation properties  [1].[3]
  • Utility: Inhibition of Advanced Glycation End-products (AGEs) formation, which contributes to skin aging and diabetic complications.[3]

Safety & Handling

GHS Classification: Warning

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3]

  • Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas to prevent oxidative degradation of the ether linkage over long periods.

  • Disposal: Dispose of as hazardous organic waste (halogen-free).

References

  • L'Oreal. (2003).[3] Process for the preparation of alpha-(phenyl)cinnamic acids and/or derivatives thereof and their use in a cosmetic composition. (Patent No.[1][3] WO2003024911A1).[3] Google Patents. 3]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole (isotonitazene).[3] Europa.eu.[3] [Link]3]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Isopropoxyphenyl)acetic Acid from 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the profen class. Its structure is pivotal for the modulation of cyclooxygenase (COX) enzyme activity, which is central to its anti-inflammatory, analgesic, and antipyretic properties. This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound, starting from the readily available precursor, 4-hydroxyphenylacetic acid.

The core of this synthetic route lies in the Williamson ether synthesis, a classic and reliable method for the formation of ethers. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product.

The Synthetic Pathway: Williamson Ether Synthesis

The conversion of 4-hydroxyphenylacetic acid to this compound is achieved through an O-alkylation reaction, specifically the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (in this case, the phenoxide derived from 4-hydroxyphenylacetic acid) with an alkyl halide (an isopropyl halide).

Reaction Mechanism

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The key steps are:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxyphenylacetic acid is acidic and reacts with a suitable base (e.g., sodium hydroxide or potassium hydroxide) to form a sodium or potassium phenoxide salt. This deprotonation is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion, with its negatively charged oxygen, acts as a nucleophile and attacks the electrophilic carbon atom of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

  • Displacement: In a concerted step, the nucleophile attacks the carbon atom, and the halide ion (the leaving group) is displaced, resulting in the formation of the ether linkage.

It is important to note that the choice of the alkyl halide is critical. While primary alkyl halides are ideal for S(_N)2 reactions, secondary alkyl halides, such as isopropyl halides, can also be used. However, with secondary halides, there is a competing E2 (bimolecular elimination) side reaction that can lead to the formation of an alkene (propene in this case), thereby reducing the yield of the desired ether.[1] Careful control of reaction conditions is therefore essential to favor the substitution pathway.

Williamson_Ether_Synthesis reactant1 4-Hydroxyphenylacetic Acid intermediate Sodium 4-carboxymethylphenoxide reactant1->intermediate + Base reactant2 Base (e.g., NaOH) reactant3 Isopropyl Halide (e.g., 2-Bromopropane) product This compound intermediate->product + Isopropyl Halide byproduct Sodium Halide product->byproduct (byproduct)

Synthesis pathway of this compound.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound from 4-hydroxyphenylacetic acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
4-Hydroxyphenylacetic Acid152.1515.2 g0.199%
Sodium Hydroxide (NaOH)40.008.0 g0.297%
2-Bromopropane122.9918.5 g (13.7 mL)0.1599%
Deionized Water18.02As needed--
Diethyl Ether74.12As needed-Reagent Grade
Hydrochloric Acid (HCl)36.46As needed-6 M
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Anhydrous
Ethanol46.07As needed-95%
Procedure
  • Preparation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. To this solution, add 15.2 g (0.1 mol) of 4-hydroxyphenylacetic acid. Stir the mixture at room temperature until the 4-hydroxyphenylacetic acid has completely dissolved to form a clear solution of the sodium salt.[1][2][4]

  • Alkylation Reaction: To the solution of the sodium phenoxide, add 18.5 g (13.7 mL, 0.15 mol) of 2-bromopropane.[5] Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle.[2] Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid while stirring in an ice bath. This will precipitate the crude this compound.[2][6]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7] Combine the organic extracts and wash them with brine (2 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude this compound can be purified by recrystallization.[8][9]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.[6]

  • Recrystallization Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.[10][11]

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.[9]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol [12][13]
AppearanceWhite to off-white crystalline solid
Melting PointApproximately 104-106 °C
SolubilitySoluble in methanol, ethanol, diethyl ether, and acetone. Sparingly soluble in water.
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of all the protons in the molecule in their expected chemical environments. Key signals would include:

    • A doublet for the two methyl groups of the isopropyl group.

    • A septet for the methine proton of the isopropyl group.

    • A singlet for the methylene protons of the acetic acid moiety.

    • Aromatic protons appearing as two doublets, characteristic of a para-substituted benzene ring.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[14][15]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key peaks to look for include:

    • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

    • C-O-C stretching vibrations for the ether linkage (around 1240 cm⁻¹).[16][17]

    • Aromatic C-H and C=C stretching vibrations.

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound from 4-hydroxyphenylacetic acid. By carefully controlling the reaction conditions, particularly during the alkylation step with a secondary halide, high yields of the desired product can be achieved. The purification of the product via recrystallization is a straightforward process that yields a high-purity compound suitable for further applications in pharmaceutical synthesis and research. The characterization techniques outlined in this guide provide a robust framework for confirming the identity and purity of the final product, ensuring its quality for subsequent use.

References

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022-07-15). protocols.io. Retrieved from [Link]

  • Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. Retrieved from [Link]

  • 2-(2-Isopropylphenoxy)acetic acid. ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Preparation method of 2,4-dihydroxyphenyl acetic acid. Google Patents.
  • Synthesis of α-isopropyl 4-hydroxyphenylacetic acid. PrepChem.com. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. RSC Publishing. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Williamson Ether Synthesis. Edubirdie. Retrieved from [Link]

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Science and Education Publishing. Retrieved from [Link]

  • Isopropyl acetate. Wikipedia. Retrieved from [Link]

  • A 13C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. SciSpace. Retrieved from [Link]

  • Recrystallization - Single Solvent. Retrieved from [Link]

  • Williamson ether synthesis. Wikipedia. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. Retrieved from [Link]

  • A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. PMC - NIH. Retrieved from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

  • Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • NMR spectroscopy in pharmacy. alpaipars. Retrieved from [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • Table 4-3, Physical and Chemical Properties of 2,4-Da. Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. Retrieved from [Link]

Sources

2-(4-Isopropoxyphenyl)acetic Acid: Pharmacological Potential & Precursor Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Forensic Applications [1][2][3]

Executive Summary

2-(4-Isopropoxyphenyl)acetic acid (CAS: 55784-07-1) is a phenylacetic acid derivative that occupies a unique duality in pharmaceutical science. Historically, it was developed as a non-steroidal anti-inflammatory drug (NSAID) candidate, designed to offer analgesic efficacy with reduced gastric toxicity compared to aspirin.[1][2][3] In contemporary contexts, however, its significance has shifted toward forensic toxicology and regulatory science.[1][2][3] It is now primarily identified as a critical synthetic precursor for Isotonitazene , a potent benzimidazole opioid.[1][2][3]

This guide provides a comprehensive technical analysis of the molecule’s pharmacological profile, its role in illicit opioid synthesis, and the experimental frameworks used to evaluate its activity.[1][2][3]

Chemical & Structural Profile

The molecule features a phenylacetic acid core substituted at the para position with an isopropoxy group.[2][3][4][5][6][7] This substitution pattern significantly alters its lipophilicity and metabolic stability compared to the parent phenylacetic acid.[3]

PropertySpecification
IUPAC Name 2-[4-(propan-2-yloxy)phenyl]acetic acid
CAS Number 55784-07-1
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Solid (Crystalline)
Melting Point 85–87 °C
Solubility Soluble in organic solvents (EtOH, DMSO, DMF); limited water solubility.[1][2][3]
Key Functional Groups Carboxylic acid (hydrophilic head), Isopropoxy ether (lipophilic tail).[1][2][3]
Structure-Activity Relationship (SAR)

The isopropoxy group at the 4-position is the critical pharmacophore modulator.[1][2][3]

  • Lipophilicity: Increases

    
    , enhancing blood-brain barrier (BBB) permeability—a trait exploited in the design of CNS-active derivatives like Isotonitazene.[1][2][3]
    
  • Metabolic Stability: The branched isopropyl group is more resistant to rapid oxidative dealkylation compared to a simple methoxy group (as seen in Ibufenac vs. Ibuprofen analogs).[2][3]

  • Steric Bulk: The group provides steric hindrance that may improve selectivity for COX-2 isoforms over COX-1, theoretically reducing gastric irritation.[1][2][3]

Pharmacological Potential: The NSAID Context

Mechanism of Action

Like other arylalkanoic acids (e.g., Ibuprofen, Diclofenac), this compound functions primarily as a reversible inhibitor of Cyclooxygenase (COX) enzymes.[1][2][3]

  • Target: COX-1 and COX-2 enzymes.[1][2][3]

  • Pathophysiology: Inhibition of prostaglandin synthesis (PGE2) leads to anti-inflammatory, analgesic, and antipyretic effects.[1][2][3]

  • Historical Efficacy: Early patent literature (US3385886A) demonstrated that this specific derivative exhibited "low toxicity and low irritancy to the gastric mucosa" while maintaining therapeutic potency superior to acetylsalicylic acid (aspirin) in animal models.[1][2][3]

Comparative Biological Activity

The molecule serves as a structural bridge between older phenylacetic acid NSAIDs and modern propionic acid derivatives.[3]

SAR_Comparison PAA Phenylacetic Acid (Core Scaffold) IPPA This compound (Target Molecule) PAA->IPPA + 4-Isopropoxy group (Increased Lipophilicity) IBU Ibuprofen (Propionic Acid Analog) IPPA->IBU Methylation of alpha-carbon (Chiral center introduction) ISO Isotonitazene (Opioid Derivative) IPPA->ISO Benzimidazole formation (Opioid Potency)

Figure 1: Structural evolution and divergence of biological activity.[1][2][3]

Critical Application: Synthetic Opioid Precursor

In the current drug development and forensic landscape, the primary relevance of this compound is its role as a precursor for Isotonitazene .[1][2][3] This connection mandates strict impurity profiling and regulatory oversight.[1][2][3]

Synthesis Pathway of Isotonitazene

The acid acts as the source of the benzyl moiety in the benzimidazole core.[2][3] The synthesis typically involves the condensation of the acid (or its imidate ester derivative) with a diamine.[3][4]

Synthesis_Pathway Acid This compound (Precursor A) Condensation Condensation Reaction (High Temp / Acid Catalyst) Acid->Condensation Diamine N,N-diethyl-4-nitro-o-phenylenediamine (Precursor B) Diamine->Condensation Isotonitazene Isotonitazene (Potent Opioid Agonist) Condensation->Isotonitazene Cyclization (-H2O)

Figure 2: The chemical pathway converting the acid precursor into the opioid Isotonitazene.[1][2][3][4]

Forensic Significance: The detection of unreacted this compound in seized powders serves as a chemical fingerprint, confirming the synthetic route used by illicit laboratories (the "nitazene" route vs. traditional opioid synthesis).[1][2][3]

Experimental Protocols

Protocol A: Synthesis of this compound

For reference standard generation in analytical labs.

Principle: Hydrolysis of 4-isopropoxybenzyl cyanide.

  • Reagents: 4-Isopropoxybenzyl cyanide (1.0 eq), NaOH (20% aq), Ethanol.

  • Procedure:

    • Dissolve nitrile in ethanol (5 mL/g).[1][2][3]

    • Add NaOH solution (3.0 eq).[1][2][3]

    • Reflux for 6–8 hours.[1][2][3] Monitor by TLC (disappearance of nitrile spot).

    • Cool to room temperature and acidify with HCl to pH 2.

    • Precipitate forms.[1][2][3] Filter and recrystallize from Ethanol/Water.[1][2][3]

  • Yield: Typically 85–90%.[1][2][3]

  • Validation: NMR (¹H) must show loss of CH₂-CN protons and appearance of CH₂-COOH singlet (~3.5 ppm).

Protocol B: In Vitro COX Inhibition Assay

To verify anti-inflammatory potential.[1][2]

Objective: Determine IC₅₀ values for COX-1 and COX-2 inhibition. Method: Colorimetric COX Inhibitor Screening Assay.[1][2][3]

  • Reagents:

    • Purified Ovine COX-1 and Human Recombinant COX-2.[1][2][3]

    • Arachidonic acid (Substrate).[1][2][3]

    • Colorimetric substrate (TMPD).[1][2][3]

    • Test Compound: this compound (dissolved in DMSO).

  • Workflow:

    • Incubation: Mix enzyme + Heme + Test Compound (0.01 µM – 100 µM) in assay buffer. Incubate at 25°C for 10 min.

    • Initiation: Add Arachidonic acid and TMPD.[1][2][3]

    • Reaction: Incubate for 2 minutes. Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.[1][2][3]

    • Measurement: Read Absorbance at 590 nm.

  • Calculation:

    • 
      [1][2][3]
      
    • Plot log[Concentration] vs. % Inhibition to derive IC₅₀.[1][2][3]

Safety & Toxicology

While historical patents suggest low acute toxicity, the compound must be handled with the rigor of a Potent Opioid Precursor .[2][3]

  • Acute Toxicity: Oral LD50 (Rat) > 1200 mg/kg (Historical Data).[1][2][3]

  • Handling Hazards:

    • Inhalation: Dust may cause respiratory irritation.[1][2][3]

    • Skin Contact: Potential irritant.[1][2][3]

    • Cross-Contamination: In forensic labs, trace amounts can contaminate mass spectrometry instruments, leading to false positives for opioid synthesis markers.[1][2][3]

  • Regulatory Status: While the acid itself is not globally scheduled as a narcotic, it is a "watched chemical" in many jurisdictions due to its direct link to Isotonitazene production.[2][3]

References

  • Nicholson, J. S., & Adams, S. S. (1966).[1][2][3] Phenyl propionic acids. US Patent 3,385,886.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Link

  • Adams, S. S. (1966).[1][2][3] Compositions and method for treating symptoms of inflammation, pain and fever.[1][2][3] US Patent 3,228,831.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[1][2][3] EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine (isotonitazene).[1][2][3] Lisbon: EMCDDA.[1][2][3] Link

  • World Health Organization (WHO). (2020).[1][2][3] Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence.[1][2][3] Geneva: WHO.[1][2][3] Link

  • Hoffmann, K., et al. (1960).[1][2][3][4][6] Benzimidazoles.[1][2][3][4] US Patent 2,935,514 (Ciba Pharmaceutical Products Inc).[1][2][3] Link[1][2][3]

Sources

"2-(4-Isopropoxyphenyl)acetic acid" mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological & Mechanistic Characterization of 2-(4-Isopropoxyphenyl)acetic Acid

Executive Summary

This compound (CAS 55784-07-1), herein referred to as IPPA , is a lipophilic arylalkanoic acid derivative.[1] While historically utilized as a chemical intermediate—most notably in the synthesis of the novel psychoactive substance Isotonitazene and specific Resveratrol derivatives—its structural pharmacophore presents a distinct biological activity profile.

This guide articulates a rigorous hypothesis for the pharmacological mechanism of IPPA as a non-steroidal anti-inflammatory agent (NSAID) via Cyclooxygenase (COX) inhibition. Furthermore, it addresses the critical toxicological mechanism of acyl glucuronidation , a known liability of phenylacetic acid derivatives (e.g., Ibufenac). This document serves as a blueprint for researchers to validate IPPA’s efficacy and safety profile.

Chemical Architecture & Physicochemical Profile

To understand the mechanism, we must first define the ligand's properties. IPPA consists of a phenylacetic acid scaffold substituted at the para-position with an isopropoxy group.[1]

  • Chemical Structure: A benzene ring linked to an acetic acid head group (

    
    ) and a lipophilic isopropoxy tail (
    
    
    
    ).
  • Molecular Weight: 194.23 g/mol .[2]

  • Predicted pKa: ~4.5 (Carboxylic acid).

  • Lipophilicity (LogP): ~2.5–3.0.

Structural Significance: The structure is isosteric with Ibufenac (4-isobutylphenylacetic acid).[1] The replacement of the isobutyl group (alkyl) with an isopropoxy group (ether) introduces a hydrogen bond acceptor potential while maintaining the lipophilicity required to enter the COX hydrophobic channel.

The Core Mechanism of Action: COX Inhibition Hypothesis[3]

Based on Structural Activity Relationship (SAR) data from homologous arylalkanoic acids, the primary pharmacological target of IPPA is hypothesized to be the Cyclooxygenase (COX) enzymes (COX-1 and COX-2) .

Binding Pocket Dynamics

The inhibition mechanism is likely competitive and reversible. The hypothesized molecular interactions within the COX active site are as follows:

  • Ionic Anchoring: The carboxylate anion (

    
    ) of IPPA forms an electrostatic salt bridge with Arg120  and a hydrogen bond with Tyr355  at the constriction of the COX hydrophobic channel. This is the canonical binding mode for NSAIDs.
    
  • Hydrophobic Insertion: The lipophilic 4-isopropoxyphenyl moiety penetrates deep into the hydrophobic channel.

  • Steric Fit: The para-isopropoxy group aligns towards Tyr385 (the catalytic radical site). The ether oxygen may provide a unique stabilizing interaction (dipole-dipole) not present in alkyl analogs like Ibufenac.

Pathway Visualization

The following diagram illustrates the interruption of the Arachidonic Acid cascade by IPPA.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes (Heme-containing) AA->COX Substrate Entry PGG2 PGG2 (Unstable) COX->PGG2 Cyclooxygenase Activity PGH2 PGH2 (Prostaglandin H2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (PGE2, PGI2) & Thromboxanes PGH2->Prostanoids Isomerases/Synthases IPPA This compound (Inhibitor) IPPA->COX Competitive Inhibition (Arg120 Binding)

Caption: Hypothesized interruption of the Arachidonic Acid cascade by IPPA via competitive binding at the COX catalytic site.

Toxicological Hypothesis: The "Ibufenac Risk"

While the therapeutic potential lies in COX inhibition, the phenylacetic acid scaffold carries a specific toxicological liability known as idiosyncratic hepatotoxicity .

  • Mechanism: Acyl Glucuronidation.

  • The Process: The carboxylic acid of IPPA undergoes Phase II metabolism by UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide .

  • The Danger: Unlike stable ether glucuronides, acyl glucuronides are electrophilic. They can undergo:

    • Hydrolysis: Releasing the parent drug.

    • Acyl Migration: Rearranging to form isomers that are resistant to hydrolysis.

    • Covalent Binding: Reacting with nucleophilic residues (Lysine, Cysteine) on hepatocellular proteins (e.g., CYP2C9, albumin). This formation of "drug-protein adducts" can trigger an immune-mediated liver injury.[1]

Scientific Directive: Any drug development involving IPPA must prioritize an in vitro glucuronide reactivity assay early in the screening cascade.

Experimental Validation Framework

To validate the MoA and assess the toxicity risk, the following experimental workflow is prescribed. This protocol moves beyond simple screening to mechanistic confirmation.[3]

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify the potency (


) and selectivity of IPPA.
  • System: Purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Chromogenic Probe:

    
    -tetramethyl-p-phenylenediamine (TMPD).[1]
    
  • Procedure:

    • Incubate Enzyme + IPPA (0.1 nM – 10

      
      ) in Tris-HCl buffer (pH 8.[1]0) for 10 mins.
      
    • Add Arachidonic Acid and TMPD.

    • Measure absorbance at 590 nm (oxidation of TMPD during PGG2 to PGH2 conversion).

  • Control: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

  • Success Metric: Dose-dependent reduction in absorbance.

    
     confirms activity.
    
Protocol B: Metabolic Stability & Glucuronide Reactivity

Objective: Assess the formation of reactive acyl glucuronides.

  • System: Human Liver Microsomes (HLM) + Uridine 5'-diphospho-glucuronic acid (UDPGA).[1]

  • Procedure:

    • Incubate IPPA (

      
      ) with HLM/UDPGA at 37°C.
      
    • Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

    • Analyze via LC-MS/MS monitoring for the glucuronide mass shift (+176 Da).

  • Reactivity Test: Incubate the generated glucuronide with human serum albumin (HSA) and monitor for covalent adduct formation via proteomics.

Workflow Visualization

Validation_Workflow cluster_Efficacy Efficacy Validation (MoA) cluster_Tox Safety Validation Start IPPA Sample COX_Assay Enzymatic COX-1/2 Assay (Colorimetric) Start->COX_Assay Meta_Stab Microsomal Stability (HLM + UDPGA) Start->Meta_Stab Cell_Assay Whole Blood Assay (LPS-induced PGE2) COX_Assay->Cell_Assay If IC50 < 10uM Decision Go / No-Go Decision Cell_Assay->Decision Adduct Protein Adduct Quantification Meta_Stab->Adduct If Glucuronide detected Adduct->Decision

Caption: Strategic screening cascade for validating efficacy and assessing metabolic toxicity risks.

Data Summary Table: Predicted vs. Reference

ParameterThis compound (IPPA)Ibufenac (Reference Standard)Clinical Implication
Pharmacophore Phenylacetic AcidPhenylacetic AcidClass effect: COX inhibition.[1]
4-Position Isopropoxy (-O-iPr)Isobutyl (-iBu)Ether may alter H-bonding/Solubility.[1]
Predicted LogP ~2.63.2IPPA is slightly less lipophilic.[1]
Primary Target COX-1 / COX-2COX-1 / COX-2Anti-inflammatory / Analgesic.[1]
Metabolic Risk Acyl GlucuronidationAcyl GlucuronidationHigh risk of hepatotoxicity.[1]
Industrial Use Isotonitazene Precursor Obsolete DrugStrict regulatory control likely.

References

  • World Health Organization (WHO). (2020). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[4] EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine (isotonitazene).[1] Retrieved from [Link]

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[2][5][3][6] Wiley-Interscience.[1] (Foundational text on Arylalkanoic Acid SAR).

  • Blanckaert, P., et al. (2020).[4] Isotonitazene: The latest substance of the benzimidazole class of opioids. Toxicology and Applied Pharmacology.[3] (Contextualizes the precursor role).

  • Ritter, J. K. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions. (Mechanism of Phenylacetic acid toxicity).

Sources

Technical Monograph: Spectroscopic Profiling of 2-(4-Isopropoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic profile of 2-(4-Isopropoxyphenyl)acetic acid , synthesized for researchers and analytical scientists.

CAS Registry Number: 55784-07-1 Molecular Formula:


Molecular Weight:  194.23  g/mol 

Executive Summary & Structural Context

This compound is a functionalized phenylacetic acid derivative characterized by a para-isopropoxy ether moiety. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a building block in medicinal chemistry for modulating lipophilicity via the isopropyl ether group.

This guide details the spectroscopic signature of the molecule, providing self-validating assignments for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the symmetry of the para-substituted benzene ring and the distinct coupling patterns of the isopropyl group.

H NMR Characterization (400 MHz, )

The proton spectrum exhibits a classic AA'BB' aromatic system and a clean isopropyl splitting pattern.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
11.0 - 12.0 Broad Singlet1H--COOH Carboxylic acid proton; shift varies with concentration/solvent.
7.18 Doublet (d)2H

Ar-H (meta to alkoxy)Deshielded by the acetic acid side chain.
6.86 Doublet (d)2H

Ar-H (ortho to alkoxy)Shielded by the electron-donating oxygen lone pairs.
4.53 Septet (sept)1H

-OCH (CH

)

Methine proton coupled to 6 equivalent methyl protons.
3.58 Singlet (s)2H-Ar-CH

-COOH
Benzylic methylene; singlet due to lack of adjacent protons.
1.33 Doublet (d)6H

-OCH(CH

)

Geminal dimethyl group.

Expert Insight: In polar aprotic solvents like DMSO-


, the carboxylic acid proton may shift downfield to 

ppm and appear sharper. The aromatic AA'BB' system is a hallmark of p-substitution; look for "roofing" effects if the field strength is low (<300 MHz).
C NMR Characterization (100 MHz, )

The carbon spectrum confirms the backbone structure with 9 unique carbon environments (due to symmetry in the aromatic ring and isopropyl group).

Chemical Shift (

, ppm)
Carbon TypeAssignment
178.2 Quaternary (C=O)Carboxylic Acid Carbonyl
157.4 Quaternary (Ar-C)Aromatic C-O (Ipso to ether)
130.3 Methine (Ar-CH)Aromatic C (meta to ether)
125.8 Quaternary (Ar-C)Aromatic C-CH

(Ipso to acetic acid)
115.9 Methine (Ar-CH)Aromatic C (ortho to ether)
70.1 Methine (CH)Isopropoxy CH
40.3 Methylene (CH

)
Benzylic Alpha-Carbon
22.1 Methyl (CH

)
Isopropyl Methyls (2 equivalent carbons)

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool for functional group verification.

  • O-H Stretch (Acid): A broad, intense band spanning 2500–3300 cm

    
     . This "hump" often overlaps C-H stretching regions, characteristic of carboxylic acid dimers.
    
  • C=O Stretch (Carbonyl): A sharp, strong peak at 1705–1715 cm

    
     .
    
  • Ar-H Stretch: Weak signals just above 3000 cm

    
     .
    
  • C=C Aromatic Vibrations: Distinct bands at 1510 cm

    
      and 1610 cm
    
    
    
    . The 1510 band is often very strong in p-substituted ethers.
  • C-O-C Stretch (Ether): Strong asymmetric stretching band at 1240–1250 cm

    
     .
    

Mass Spectrometry (MS) & Fragmentation Logic

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for the free acid, yielding [M-H]


. EI (Electron Impact) is suitable for the methyl ester derivative.

Molecular Ion:


 (EI) or 

(ESI-).
Fragmentation Pathway (EI / Positive Mode)

The fragmentation follows a logical disassembly of the ether and acid groups.

  • Alpha-Cleavage/McLafferty: Loss of the isopropoxy group or loss of the isopropyl cation.

  • Benzylic Cleavage: Loss of the -COOH moiety (

    
    ).
    
  • Tropylium Formation: Rearrangement of the benzyl cation.

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps expected in Electron Impact (EI) mass spectrometry.

G Figure 1: Proposed EI-MS Fragmentation Pathway for this compound M_Ion Molecular Ion (M+) m/z = 194 Frag_1 [M - CH3COOH]+ (Loss of Acetic Acid group) m/z = 134 M_Ion->Frag_1 - Acetic Acid (60 Da) Frag_2 [M - C3H7]+ (Loss of Isopropyl) m/z = 151 M_Ion->Frag_2 - Isopropyl radical (43 Da) Frag_3 Tropylium-like Ion (Phenolic Cation) m/z = 107 Frag_2->Frag_3 - CO2 / Rearrangement

Figure 1: Proposed EI-MS Fragmentation Pathway. Key ions include the molecular ion (194) and the de-alkylated phenolic species.

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure sharp resolution of the carboxylic acid proton and prevent exchange broadening:

  • Solvent Choice: Use DMSO-

    
      (99.9% D) if the acid proton signal is critical; it inhibits rapid proton exchange. Use CDCl
    
    
    
    for routine backbone verification.
  • Concentration: Dissolve

    
     mg of sample in 0.6 mL of solvent.
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids that cause line broadening.

Quality Control: Common Impurities
  • 4-Hydroxyphenylacetic acid: Result of ether hydrolysis. Detect by broad phenol -OH signal in NMR and loss of isopropyl signals (1.33/4.53 ppm).

  • 4-Isopropoxybenzyl alcohol: Reduction byproduct. Detect by shift of benzylic CH

    
     from 3.58 ppm to 
    
    
    
    ppm.

References

  • Sigma-Aldrich. this compound Product Data. Accessed 2026.[3][4][5] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277326, (4-Isopropoxyphenyl)acetic acid. Accessed 2026.[3][4][5] Link

  • ChemicalBook. 4-Isopropoxyphenylacetic acid Chemical Properties and Safety. Accessed 2026.[3][4][5] Link

Sources

An In-Depth Technical Guide to the Predicted ADMET Profile of 2-(4-Isopropoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early ADMET Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipelines. A significant percentage of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles, incurring substantial financial and temporal costs.[1] The proactive characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely a regulatory checkbox but a critical, value-driving component of lead optimization.[2][3][4] By integrating computational predictions with targeted in vitro assays at the earliest stages, we can identify and mitigate potential liabilities, thereby increasing the probability of clinical success.[5][6]

This guide provides a comprehensive ADMET profile for 2-(4-Isopropoxyphenyl)acetic acid (CAS 55784-07-1), a compound recognized as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). We will dissect its properties through a synergistic approach, beginning with fundamental physicochemical and drug-likeness assessments, followed by a suite of in silico predictions. Crucially, this guide also provides the detailed, field-proven experimental protocols necessary to validate these computational hypotheses, ensuring a self-validating and robust data package for informed decision-making.

Section 1: Physicochemical Foundation and Drug-Likeness Assessment

Before delving into complex biological interactions, a molecule's fate in the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to dissolve, cross membranes, and interact with biological targets. For this compound, we begin with an analysis of its core properties and evaluate its compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which provides a valuable heuristic for predicting oral bioavailability.[7]

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Known ValueSourceSignificance in ADMET
Molecular Formula C₁₁H₁₄O₃Defines the elemental composition.
Molecular Weight (MW) 194.23 g/mol Influences diffusion and permeability; <500 Da is favorable for oral absorption.[7][8]
logP (Octanol/Water Partition) ~2.3Predicted ValueA measure of lipophilicity; affects solubility, permeability, and metabolism. A value <5 is generally preferred.[9]
Topological Polar Surface Area (TPSA) 46.5 ŲPredicted ValueEstimates the surface area occupied by polar atoms; influences membrane permeability. A value <140 Ų is associated with good oral bioavailability.
Hydrogen Bond Donors 1 (from -COOH)Predicted ValueAffects solubility and membrane permeability. A value ≤5 is a component of Lipinski's rules.
Hydrogen Bond Acceptors 3 (from C=O, -OH, -O-)Predicted ValueAffects solubility and membrane permeability. A value ≤10 is a component of Lipinski's rules.
pKa (Acidic) ~4.4Predicted ValueDetermines the ionization state at physiological pH, which critically impacts solubility and membrane transport.

Analysis: The physicochemical profile of this compound is highly favorable from a drug-likeness perspective. It comfortably adheres to all criteria of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. Its low molecular weight and moderate lipophilicity strike a good balance between aqueous solubility and membrane permeability.

G cluster_lipinski Lipinski's Rule of Five Evaluation cluster_criteria Criteria cluster_result Prediction Compound This compound MW Molecular Weight (194.23 Da) Compound->MW logP logP (~2.3) Compound->logP HBD H-Bond Donors (1) Compound->HBD HBA H-Bond Acceptors (3) Compound->HBA Crit_MW < 500 Da MW->Crit_MW Crit_logP < 5 logP->Crit_logP Crit_HBD ≤ 5 HBD->Crit_HBD Crit_HBA ≤ 10 HBA->Crit_HBA Result Good Oral Bioavailability Likely Crit_MW->Result Crit_logP->Result Crit_HBD->Result Crit_HBA->Result

Figure 1: Lipinski's Rule of Five assessment workflow.

Section 2: In Silico ADMET Predictions

Computational models provide a rapid, high-throughput method to forecast a compound's ADMET profile, guiding further experimental work.[10][11][12] These predictions are generated by algorithms trained on large datasets of compounds with known experimental outcomes.[13] The following table summarizes the predicted ADMET properties for this compound using well-established modeling principles.

Table 2: Predicted ADMET Profile of this compound

ParameterCategoryPredicted Value/ClassificationImplication & Justification
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract, consistent with its favorable physicochemical properties.
Caco-2 Permeability (Papp)High (>10 x 10⁻⁶ cm/s)Predicts good transcellular passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoUnlikely to be subject to active efflux by P-gp, a major mechanism of drug resistance and poor absorption.
Distribution Plasma Protein Binding (PPB)High (>90%)The acidic nature and lipophilicity suggest strong binding to albumin. This affects the free fraction available for pharmacological activity.
Volume of Distribution (VDss)Low (<0.5 L/kg)High PPB typically restricts distribution to the vascular compartment, leading to a lower volume of distribution.
Metabolism CYP2C9 InhibitorYesCarboxylic acid-containing NSAID analogues often show inhibitory activity towards CYP2C9. Potential for drug-drug interactions.
CYP2D6 InhibitorNoPredicted to have a low probability of inhibiting other major CYP isoforms.
CYP3A4 InhibitorNoPredicted to have a low probability of inhibiting other major CYP isoforms.
Excretion Total ClearanceLowLow intrinsic clearance predicted, primarily due to high plasma protein binding reducing the amount of drug available for metabolism and filtration.
Toxicity hERG InhibitionLow RiskThe structural features do not align with common pharmacophores for hERG channel blockers, predicting a low risk of cardiotoxicity.[14][15]
AMES MutagenicityNoThe molecule lacks structural alerts typically associated with DNA reactivity.[16]
HepatotoxicityLow RiskNo predicted structural alerts for liver toxicity.

Section 3: In Vitro Experimental Validation Framework

While in silico predictions are invaluable for initial screening, experimental validation is essential for confirming the ADMET profile.[17][18] The following protocols describe the gold-standard assays for assessing the key predicted parameters.

Overall Experimental Workflow

The validation process follows a logical sequence from assessing fundamental properties like permeability and metabolic stability to investigating potential toxicities. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_primary Primary Assays (Pharmacokinetics) cluster_secondary Secondary Assays (Safety & DDI) cluster_analysis Data Integration & Analysis start Test Compound (this compound) caco2 Caco-2 Permeability Assay (Absorption) start->caco2 micro Microsomal Stability Assay (Metabolism) start->micro analysis Build Comprehensive ADMET Profile caco2->analysis micro->analysis herg hERG Inhibition Assay (Cardiotoxicity) ames Ames Test (Mutagenicity) cyp CYP Inhibition Panel analysis->herg If PK is favorable analysis->ames If PK is favorable analysis->cyp If PK is favorable

Figure 2: Tiered workflow for in vitro ADMET validation.
Protocol: Caco-2 Permeability Assay

Objective: To experimentally determine the intestinal permeability of the test compound, validating the in silico prediction of high absorption. This assay uses the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimics the human intestinal barrier.[7][19][20]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used. This step is critical to ensure that drug transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.

  • Bidirectional Transport Study:

    • A-to-B Transport (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (upper) chamber, which represents the intestinal lumen. The basolateral (lower) chamber, representing the bloodstream, contains a drug-free buffer.[20]

    • B-to-A Transport (Basolateral to Apical): Concurrently, the compound is added to the basolateral chamber and transport to the apical chamber is measured. This direction is crucial for identifying active efflux.

  • Sampling: Aliquots are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-to-B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-glycoprotein.[21]

Protocol: Microsomal Stability Assay

Objective: To determine the metabolic stability of the compound in the presence of liver microsomes. This assay provides a measure of intrinsic clearance (Clint), which is a key parameter for predicting hepatic clearance and drug half-life.[22]

Methodology:

  • Preparation: Liver microsomes (human, rat, etc.) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound (e.g., at 1 µM).

  • Initiating the Reaction: The reaction is initiated by adding a solution of NADPH, a required cofactor for Cytochrome P450 enzyme activity.[23][24] A parallel incubation is run without NADPH as a negative control to account for non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[24]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is transferred for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (Clint) is calculated in µL/min/mg of microsomal protein. A high Clint value suggests rapid metabolism.[24]

Protocol Summaries: Key Toxicity Assays
  • hERG Inhibition Assay:

    • Principle: Assesses the potential for a compound to block the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[25][26]

    • Method: Typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. The inhibitory effect of the compound on the hERG current is measured at various concentrations to determine an IC₅₀ value. A low IC₅₀ indicates a higher risk of cardiotoxicity.[14]

  • Bacterial Reverse Mutation (Ames) Test:

    • Principle: A widely used test to assess a compound's mutagenic potential.[27] It uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16][28][29][30]

    • Method: The bacteria are exposed to the test compound. If the compound is a mutagen, it will cause reverse mutations that restore the gene's function, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control. A significant increase indicates mutagenic potential.[30]

Section 4: Integrated Profile and Decision-Making

The ultimate goal is to synthesize all available data—physicochemical, in silico, and in vitro—into a coherent ADMET profile that guides the next steps in development.

Synthesized Profile for this compound:

  • Strengths: The compound exhibits a highly promising "drug-like" profile. Predictions and underlying chemical properties strongly suggest high oral absorption and low risk for major toxicities like mutagenicity and cardiotoxicity.

  • Potential Liabilities: The primary flag is the predicted inhibition of CYP2C9. This is a common feature for this structural class and represents a manageable but important risk for drug-drug interactions (DDIs) with other drugs metabolized by this enzyme. The predicted high plasma protein binding will also need to be considered when designing in vivo efficacy and toxicology studies, as it will influence the free drug concentration.

G cluster_pros Favorable Properties (Go) cluster_cons Potential Liabilities (Consider) start Integrated ADMET Profile of This compound pro1 High Predicted Oral Absorption start->pro1 pro2 Good Physicochemical Properties start->pro2 pro3 Low Predicted Mutagenicity Risk start->pro3 pro4 Low Predicted Cardiotoxicity Risk start->pro4 con1 Predicted CYP2C9 Inhibition (Potential for DDIs) start->con1 con2 High Plasma Protein Binding (Impacts Free Drug Levels) start->con2 decision Decision: Advance with DDI Monitoring pro1->decision pro2->decision pro3->decision pro4->decision con1->decision con2->decision

Figure 3: Decision-making framework based on the integrated ADMET profile.

Conclusion

This comprehensive analysis predicts that this compound possesses a largely favorable ADMET profile, making it a promising candidate for further development, likely as a derivative or prodrug. Its excellent drug-like properties suggest a high probability of achieving good oral bioavailability. The primary area for further investigation is the potential for CYP2C9-mediated drug-drug interactions, which should be characterized experimentally. By employing the integrated strategy of predictive modeling and robust in vitro validation outlined in this guide, research and development teams can make confident, data-driven decisions, ultimately streamlining the path from discovery to clinical application.

References

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. LifeNet Health LifeSciences.
  • In Vitro ADME - Selvita. Selvita.
  • In Vitro screening - IQVIA Labor
  • This compound - MySkinRecipes. MySkinRecipes.
  • In Silico ADMET Prediction Service - CD ComputaBio. CD ComputaBio.
  • In silico #ADMET Analysis by #SwissADMET web based tools. YouTube.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv.
  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Predict ADMET Properties with Proprietary D
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine.
  • Ames test - Wikipedia. Wikipedia.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • (S)-2-Hydroxy-2-(4-isopropoxyphenyl)acetic Acid | C11H14O4 | CID. PubChem.
  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • Caco-2 Permeability Assay. Evotec.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro).
  • The Ames Test or Bacterial Reverse Mut
  • Caco-2 Permeability Assay. Enamine.
  • hERG channel inhibition & cardiotoxicity. YouTube.
  • ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. News-Medical.net.
  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI.
  • Ames test ( Technique to determine mutagenic potential). YouTube.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Microbial Mutagenicity Assay: Ames Test.
  • Ames Test: the gold standard for mutagenicity screening. GenEvolutioN.

Sources

Methodological & Application

Synthesis of 2-(4-Isopropoxyphenyl)acetic acid via Williamson Ether Synthesis: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Application

2-(4-Isopropoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals, notably within the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular structure is key to the modulation of cyclooxygenase (COX) enzyme activity, which is fundamental to its anti-inflammatory, analgesic, and antipyretic properties. The synthesis of this compound is a critical step in the development of new drug candidates and the optimization of existing therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of this compound utilizing the Williamson ether synthesis. This classic yet robust reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, the phenolic hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide in an SN2 reaction to form the desired isopropoxy ether linkage.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its reliability and versatility in forming both symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2]

Step 1: Deprotonation. A base is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxyphenylacetic acid, forming a sodium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.

Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the electrophilic carbon of the isopropyl halide (in this case, 2-bromopropane). This backside attack displaces the bromide ion and forms the new carbon-oxygen bond of the ether.

It is important to note that the use of a secondary alkyl halide, such as 2-bromopropane, can lead to a competing E2 (elimination) side reaction, which would produce propene. However, by carefully controlling the reaction conditions, the desired SN2 pathway can be favored.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Ether Synthesis cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Dissolve 4-hydroxyphenylacetic acid and NaOH in Ethanol B Add 2-bromopropane A->B Formation of Sodium Phenoxide C Reflux the mixture B->C S_N2 Reaction D Cool and acidify with HCl C->D Protonation of Carboxylate E Extract with Ethyl Acetate D->E Separation from aqueous phase F Dry and evaporate solvent E->F Isolation of crude product G Recrystallize from Ethanol/Water F->G Purification H Characterize product (NMR, MP) G->H Verification of Purity and Identity

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Hydroxyphenylacetic acid≥98%Sigma-Aldrich
2-Bromopropane≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)≥98%, pelletsFisher Scientific
Ethanol, Anhydrous≥99.5%VWR
Ethyl AcetateACS GradeFisher Scientific
Hydrochloric Acid (HCl)37%, ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Laboratories
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer (400 MHz or higher)

Experimental Protocol

1. Reaction Setup and Deprotonation:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol).

  • Add 100 mL of anhydrous ethanol and stir until the solid is partially dissolved.

  • Carefully add sodium hydroxide pellets (8.8 g, 0.22 mol) to the flask. An exothermic reaction will occur, and the solids will dissolve to form the sodium salt of 4-hydroxyphenylacetic acid. Stir for 15-20 minutes until a clear solution is obtained.

2. Williamson Ether Synthesis:

  • Attach a reflux condenser to the round-bottom flask.

  • Slowly add 2-bromopropane (14.8 g, 0.12 mol) through the condenser.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 1 L beaker and carefully acidify with 2 M hydrochloric acid until the pH is approximately 1-2. A white precipitate of the crude product will form.

  • Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

4. Purification:

  • Recrystallize the crude product from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by melting point determination and NMR spectroscopy.

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point 87 °C
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 11.5 - 12.5 (s, 1H): Carboxylic acid proton (-COOH). The chemical shift can be broad and may vary with concentration.

  • 7.18 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the acetic acid group.

  • 6.85 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the isopropoxy group.

  • 4.52 (sept, J=6.0 Hz, 1H): Methine proton of the isopropyl group (-OCH(CH₃)₂).

  • 3.58 (s, 2H): Methylene protons of the acetic acid group (-CH₂COOH).

  • 1.34 (d, J=6.0 Hz, 6H): Methyl protons of the isopropyl group (-OCH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 178.5: Carboxylic acid carbon (-COOH).

  • 157.0: Aromatic carbon attached to the isopropoxy group.

  • 130.0: Aromatic carbons ortho to the acetic acid group.

  • 126.5: Aromatic carbon attached to the acetic acid group.

  • 116.0: Aromatic carbons ortho to the isopropoxy group.

  • 70.0: Methine carbon of the isopropyl group (-OCH(CH₃)₂).

  • 40.5: Methylene carbon of the acetic acid group (-CH₂COOH).

  • 22.0: Methyl carbons of the isopropyl group (-OCH(CH₃)₂).

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2-Bromopropane: Flammable liquid and vapor. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate personal protective equipment.

  • Organic Solvents (Ethanol, Ethyl Acetate): Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • MySkinRecipes. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PrepChem. Synthesis of α-isopropyl 4-hydroxyphenylacetic acid. [Link]

Sources

HPLC method for quantification of "2-(4-Isopropoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Quantification of 2-(4-Isopropoxyphenyl)acetic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. This compound is a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), making its accurate measurement critical for quality control and research and development.[1] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring adaptability and reliability.

Introduction and Scientific Rationale

This compound is an organic compound characterized by a phenyl ring, a carboxylic acid group, and an isopropoxy substituent. Its molecular structure lends itself well to RP-HPLC analysis. The primary goal in developing this method is to achieve reliable separation and quantification by controlling the analyte's ionization state and leveraging its chromophoric properties.

Analyte Physicochemical Properties:

Property Value Source
Chemical Formula C₁₁H₁₄O₃ [2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Solid
Key Functional Groups Carboxylic Acid, Phenyl Ether N/A

| Chromophore | Phenyl Ring | N/A |

The presence of the carboxylic acid group makes the analyte's retention on a nonpolar stationary phase highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the analysis is performed under ion-suppression conditions. By setting the mobile phase pH significantly lower than the analyte's pKa (estimated to be around 4.5, similar to other phenylacetic acids), the carboxylic acid remains in its protonated, non-ionized form.[3] This increases its hydrophobicity and promotes stable interaction with the C18 stationary phase, which is the fundamental principle of this assay.[3]

Recommended HPLC Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its proven selectivity for moderately polar compounds.

  • pH Meter: Calibrated, for accurate mobile phase preparation.

  • Analytical Balance: For precise weighing of standards.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or Nylon for sample clarification.

Chromatographic Conditions

The following table summarizes the optimized isocratic conditions for the analysis.

ParameterRecommended ConditionScientific Rationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for the analyte. A widely available and versatile phase.[4][5]
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.8) (60:40, v/v)The buffer at pH 2.8 ensures the analyte is in its non-ionized form, promoting retention (ion suppression).[3] Acetonitrile is a suitable organic modifier providing good peak shape and elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 225 nmThe phenyl ring chromophore exhibits significant absorbance in the low UV range. 225 nm provides a strong balance of sensitivity and specificity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient for the elution of the analyte and any early-eluting impurities.

Experimental Protocols

Reagent and Standard Preparation

3.1.1. Mobile Phase Preparation (1 L)

  • Prepare 25 mM Potassium Phosphate Buffer (pH 2.8):

    • Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in ~950 mL of HPLC-grade water.

    • Adjust the pH to 2.8 using dilute phosphoric acid.

    • Transfer to a 1 L volumetric flask and add water to the mark.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the Final Mobile Phase:

    • Carefully mix 400 mL of the prepared buffer with 600 mL of HPLC-grade acetonitrile.

    • Degas the solution for 15 minutes using sonication or an online degasser before use.

3.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

3.1.3. Calibration Standards Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation

The sample preparation protocol will vary based on the matrix. For a bulk drug substance:

  • Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

  • Add ~70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. This yields a nominal concentration of 100 µg/mL.

  • Further dilute as necessary to fall within the calibration range (e.g., a 1:4 dilution to achieve 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Workflow

The overall analytical process from preparation to final result is depicted below.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mp 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mp->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample sys_setup 4. Equilibrate HPLC System prep_sample->sys_setup inject_std 5. Inject Calibration Standards sys_setup->inject_std inject_sample 6. Inject Samples inject_std->inject_sample gen_curve 7. Generate Calibration Curve inject_sample->gen_curve integrate 8. Integrate Sample Peaks gen_curve->integrate calculate 9. Calculate Concentration integrate->calculate report 10. Report Results calculate->report

Caption: High-level workflow from preparation to data reporting.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation study must be performed according to established guidelines such as ICH Q2(R1).[6][7]

G cluster_performance Performance Characteristics Method Validated HPLC Method Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Range Range Linearity->Range Range->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Robustness Robustness Robustness->Method

Caption: Logical overview of ICH Q2(R1) validation parameters.

Validation Experiments
  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The blank and placebo should show no interfering peaks at the retention time of this compound.[8]

  • Linearity: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[6]

  • Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) and confirmed by analyzing samples at this concentration.

  • Robustness: Intentionally vary critical method parameters and assess the impact on the results.[7]

    • Mobile Phase pH (± 0.2 units)

    • Organic Modifier Composition (± 2% absolute)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

Acceptance Criteria

The following table provides typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Mean Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Robustness System suitability parameters (e.g., tailing factor, retention time) should remain within acceptable limits. RSD of results should not exceed 2.0%.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable, robust, and accurate procedure for the quantification of this compound. The use of an isocratic mobile phase on a C18 column provides a simple and efficient separation. By following the detailed protocols for analysis and adhering to the ICH-based validation framework, laboratories can confidently implement this method for routine quality control, stability testing, and research applications, ensuring the integrity of their results.

References

  • MySkinRecipes. This compound. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2,4-D. [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link]

  • SIELC Technologies. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. [Link]

  • I. J. of Pharmacy and Technology. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • Desalination and Water Treatment. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. (S)-2-Hydroxy-2-(4-isopropoxyphenyl)acetic Acid. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (PDF) Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Journal of Agroalimentary Processes and Technologies. HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubChem. 2-(3-(Propan-2-yloxy)phenyl)acetic acid. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

Sources

Technical Guide: Esterification Protocols for 2-(4-Isopropoxyphenyl)acetic Acid

[1][2]

Executive Summary & Compound Profile

This guide details the strategic esterification of 2-(4-Isopropoxyphenyl)acetic acid , a structural analog of profen-class NSAIDs (lacking the

12
  • Prodrug Design: Esterification masks the carboxylic acid, enhancing lipophilicity and membrane permeability for oral delivery, reducing local gastric irritation.

  • Liquid Crystal Synthesis: The 4-isopropoxy group acts as a flexible tail, and esterification with rigid phenols creates rod-like mesogens essential for display technologies.[1][2]

Chemical Identity & Properties[3][4][5][6][7][8][9][10][11][12][13]
  • IUPAC Name: 2-(4-propan-2-yloxyphenyl)acetic acid[1][2]

  • CAS Number: 55784-07-1 [1][2][3][4]

    • Critical Note: Do not confuse with CAS 1796-92-5, which refers to Chromeazurol B (a triphenylmethane dye).[1][2] Database errors frequently conflate these entries.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol [1][2][5]

  • Structural Analysis:

    • Aromatic Ring: Activated by the electron-donating isopropoxy group (

      
       effect).[1][2]
      
    • Carboxyl Group: Primary (

      
      -carbon is a methylene), unhindered, and highly reactive toward nucleophiles.[1][2]
      
    • Ether Linkage: The isopropyl ether is relatively stable but can undergo cleavage under extreme Lewis acidic conditions (e.g.,

      
      ). Standard mineral acids (
      
      
      ) used in esterification are safe.

Strategic Considerations for Esterification

When selecting a protocol, the researcher must balance scale , alcohol sensitivity , and downstream purity .

FeatureFischer EsterificationSteglich EsterificationAcid Chloride Method
Primary Use Scale-up; Simple Alcohols (MeOH, EtOH)Complex/Sensitive Alcohols; Lab ScaleSterically Hindered Alcohols; Phenols
Conditions Acidic Reflux (Thermodynamic)Neutral/Mild (Kinetic)Basic/Acid Scavenger (Kinetic)
Key Reagent

or p-TsOH
DCC/EDC + DMAP

or

Risk Factor Equilibrium limited (requires water removal)Urea byproduct removal (DCU)HCl generation; Moisture sensitivity

Detailed Experimental Protocols

Protocol A: Fischer Esterification (Scale-Up Preferred)

Best for: Methyl, Ethyl, or Isopropyl esters where the alcohol is the solvent.

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1][2][6] The reaction is equilibrium-driven; excess alcohol or removal of water drives the yield.[2][6]

Materials:

  • This compound (1.0 equiv)[1][2][3][4]

  • Alcohol (Methanol or Ethanol) (Solvent volume, ~10-20 equiv)[1][2]

  • Concentrated

    
     (0.1 equiv) or p-Toluenesulfonic acid (p-TsOH)[1][2]
    
  • Sodium Bicarbonate (

    
    ) for quenching[2]
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g (51.5 mmol) of this compound in 100 mL of absolute ethanol (or methanol).

  • Catalyst Addition: Add 0.3 mL of concentrated

    
     dropwise.
    
    • Expert Insight: The electron-rich ring makes the substrate slightly more prone to sulfonation if the acid concentration is too high and temperature uncontrolled. Keep acid catalytic (<5 mol%).[7]

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2] The acid spot (
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Workup:

    • Cool to room temperature.[7]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with EtOAc (100 mL) and wash with Saturated

      
       (
      
      
      mL) to remove unreacted acid and catalyst.
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification: Usually yields >95% pure oil/solid. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Steglich Esterification (High Value/Sensitive Alcohols)

Best for: Coupling with complex alcohols, chiral alcohols, or when acidic conditions must be avoided.

Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol (catalyzed by DMAP).

Materials:

  • This compound (1.0 equiv)[1][2][3][4]

  • Target Alcohol (

    
    ) (1.0–1.2 equiv)[1][2]
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1][2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve 1.0 equiv of acid and 1.1 equiv of the alcohol in anhydrous DCM (0.1 M concentration).

  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Coupling: Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form within minutes, indicating reaction progress.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

  • Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP), then Saturated

    
    , then Brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of N-acylurea byproducts.[1][2]

Protocol C: Acid Chloride Activation (Sterically Hindered/Phenols)

Best for: Synthesis of phenyl esters (liquid crystals) or tertiary alkyl esters.

Materials:

  • This compound (1.0 equiv)[1][2][3][4]

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[2]
    
  • Base: Triethylamine (

    
    ) or Pyridine[2]
    
  • Solvent: DCM or Toluene[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the acid in dry Toluene. Add

    
     dropwise. Heat to 
    
    
    for 2 hours.
    • Validation: Monitor by IR. The broad -COOH stretch (

      
      ) will vanish, replaced by the sharp -COCl stretch (~
      
      
      ).[1][2]
  • Evaporation: Remove excess

    
     and solvent under vacuum (azeotrope with toluene to remove trace HCl).
    
  • Esterification: Redissolve the crude acid chloride in dry DCM.

  • Addition: Add the target alcohol/phenol (1.0 equiv) and

    
     (1.2 equiv) at 
    
    
    .
  • Workup: Stir for 4 hours, quench with water, extract with DCM, and wash with dilute HCl and

    
    .
    

Analytical Validation & QC

TechniqueParameterExpected Observation
1H NMR

-Methylene (

)
Singlet at

ppm (shifts slightly downfield in ester).[1][2]
1H NMR Isopropoxy MethylsDoublet at

ppm (

).
1H NMR Ester Alkyl GroupNew signals corresponding to the alcohol R-group (e.g., singlet at 3.6 ppm for methyl ester).
IR Spectroscopy Carbonyl (

)
Shift from

(acid dimer) to

(ester).[1][2]
HPLC Retention TimeSignificant increase in

due to loss of polar -COOH group and capping with lipophilic R-group.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate esterification method based on the target substrate properties.

Esterification_StrategyStartStarting Material:This compoundTargetTarget EsterProperties?Start->TargetSimpleSimple Alkyl Ester(Me, Et, iPr)Target->SimpleRobust AlcoholSensitiveAcid Sensitive orComplex AlcoholTarget->SensitiveLabile GroupsHinderedSterically Hinderedor PhenolicTarget->HinderedLow NucleophilicityMethodAMethod A: Fischer(H2SO4 / Reflux)High Scale / Low CostSimple->MethodAMethodBMethod B: Steglich(DCC / DMAP)Mild / High YieldSensitive->MethodBMethodCMethod C: Acid Chloride(SOCl2 -> ROH)High ReactivityHindered->MethodCProductPurified Ester(Prodrug / Mesogen)MethodA->ProductExtractionMethodB->ProductColumn Chrom.MethodC->ProductExtraction

Figure 1: Decision matrix for esterification of this compound based on target alcohol properties.

References

  • Chemical Identity Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24896692, this compound.[1][2] Retrieved from . (Note: Verifies structure and distinguishes from dye CAS 1796-92-5).

  • Esterification Methodologies

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[8] Angewandte Chemie International Edition, 17(7), 522-524.[1][2] (Foundational text for DCC/DMAP protocol).

  • Application in Prodrugs: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Contextualizes the use of phenylacetic acid esters for bioavailability).
  • Reaction Mechanism Grounding

    • Master Organic Chemistry (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.[7][6] Retrieved from .

"2-(4-Isopropoxyphenyl)acetic acid" derivatization for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Derivatization Strategies for 2-(4-Isopropoxyphenyl)acetic Acid in SAR Studies

Introduction & Strategic Rationale

The molecule This compound serves as a quintessential scaffold in medicinal chemistry, particularly within the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), PPAR agonists, and CRTH2 antagonists.[1][2] Structurally, it represents a "privileged scaffold" containing three distinct pharmacophoric zones: the lipophilic tail (isopropoxy-phenyl), the linker (methylene), and the polar head (carboxylic acid).[1][2]

This Application Note provides a rigorous framework for the derivatization of this scaffold to establish robust Structure-Activity Relationships (SAR). We focus on three critical optimization parameters:

  • Metabolic Stability: Mitigating rapid glucuronidation of the carboxylic acid.[1][2]

  • Lipophilic Efficiency (LipE): Balancing the hydrophobic tail with polar modifications.[1][2]

  • Chirality & Potency: Exploiting the

    
    -methyl "magic methyl" effect to restrict conformational freedom.[1][2]
    
Strategic SAR Framework (Visualized)

To systematically explore the chemical space around this compound, we define three modification zones. The following decision tree outlines the logical flow for library generation.

SAR_Decision_Tree Scaffold 2-(4-Isopropoxyphenyl) acetic acid Zone1 Zone 1: The Head (Acid Moiety) Scaffold->Zone1 Zone2 Zone 2: The Linker (Alpha-Carbon) Scaffold->Zone2 Zone3 Zone 3: The Tail (Aromatic/Ether) Scaffold->Zone3 Amides Amide Coupling (Library Gen) Zone1->Amides High Throughput Bioisosteres Bioisosteres (Tetrazoles/Sulfonamides) Zone1->Bioisosteres ADME Fix Methylation Alpha-Methylation (Chiral Center) Zone2->Methylation Potency Boost GemDimethyl Gem-Dimethyl (Metabolic Block) Zone2->GemDimethyl t1/2 Extension Halogenation Ortho-Halogenation (Steric/Electronic) Zone3->Halogenation EtherSwap Ether Variation (Lipophilicity Scan) Zone3->EtherSwap

Figure 1: Strategic decision tree for derivatizing the phenylacetic acid scaffold. Colors denote distinct functional zones targeted for modification.[1][2]

Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling (HATU Method)

Objective: Rapid generation of an amide library to probe the steric and electronic requirements of the receptor binding pocket.[1][2] Rationale: The carboxylic acid moiety is often a metabolic liability (glucuronidation).[1][2][3] Converting it to an amide improves metabolic stability and allows for the introduction of diverse R-groups.[1][2] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior reactivity and lower racemization rates compared to carbodiimides (EDC/DCC).[1][2]

Materials:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Amine Partner: R-NH₂ (1.2 equiv)[1][2]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve this compound (0.5 mmol) in anhydrous DMF (2 mL).

  • Deprotonation: Add DIPEA (1.5 mmol, 261 µL) and stir at room temperature (RT) for 5 minutes. Note: Ensure the environment is moisture-free to prevent hydrolysis of the active ester.[1][2]

  • Active Ester Formation: Add HATU (0.6 mmol, 228 mg) in one portion. The solution will typically turn yellow.[1] Stir for 15 minutes to generate the OAt-active ester species.

  • Coupling: Add the amine partner (0.6 mmol). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.[2]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+H).[1][2]

  • Workup (Library Scale): Dilute with EtOAc (10 mL), wash with saturated NaHCO₃ (2x), 1M HCl (2x), and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) or preparative HPLC.

Mechanism Visualization (HATU):

HATU_Mechanism Step1 Step 1: Deprotonation Acid + DIPEA -> Carboxylate Anion Step2 Step 2: Activation Carboxylate + HATU -> O-Acyl(uronium) species Step1->Step2 Step3 Step 3: Rearrangement Formation of Reactive OAt-Active Ester Step2->Step3 Step4 Step 4: Aminolysis Active Ester + Amine -> Amide Product + HOAt Step3->Step4

Figure 2: Kinetic pathway of HATU-mediated amide coupling.[1][2] The OAt-active ester (Step 3) is the crucial intermediate that suppresses racemization.[1][2]

Protocol B: Alpha-Methylation (The "Magic Methyl" Effect)

Objective: Introduction of a methyl group at the


-position to restrict conformational rotation and prevent metabolic oxidation at the benzylic position.[1][2]
Rationale:  This modification converts the achiral phenylacetic acid into a chiral 2-phenylpropionic acid derivative (analogous to Ibuprofen).[1][2] This often results in a significant potency boost for one enantiomer (eutomer) while the other (distomer) may be inactive.[1]

Materials:

  • Substrate: Methyl 2-(4-isopropoxyphenyl)acetate (Ester form required)[1][2]

  • Base: LDA (Lithium Diisopropylamide), 2.0M in THF/heptane[1][2]

  • Electrophile: Methyl Iodide (MeI)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Enolate Formation: Add anhydrous THF (10 mL) and cool to -78°C. Add LDA (1.1 equiv) dropwise.

  • Substrate Addition: Dissolve Methyl 2-(4-isopropoxyphenyl)acetate (1.0 mmol) in THF (2 mL) and add dropwise to the LDA solution at -78°C. Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH in THF/H₂O (1:1) at RT for 4 hours.

Bioisosteric Replacements: The Tetrazole Route

Objective: Replace the carboxylic acid with a 1H-tetrazole to improve lipophilicity and membrane permeability while maintaining pKa (~4.5-5.[1][2]0) and hydrogen bond donor/acceptor capability.[1][4]

Protocol Summary:

  • Amide Formation: Convert acid to primary amide (using Protocol A with NH₄Cl or NH₃).

  • Dehydration: Convert amide to nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine.[1][2]

  • Cycloaddition: React nitrile with Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) in water/isopropanol reflux to form the tetrazole.

Data Analysis & Validation Standards

To ensure the integrity of the SAR data, all synthesized derivatives must meet the following criteria before biological testing:

ParameterAcceptance CriterionMethodRationale
Purity >95%HPLC (UV @ 254nm)Impurities can cause false positives in bioassays.[1][2]
Identity Confirmed¹H NMR & LC-MSVerify structure, particularly the isopropoxy doublet (~1.3 ppm) and septet (~4.5 ppm).
Chiral Purity >98% eeChiral HPLCEssential for

-methylated analogs; biological activity usually resides in the (S)-enantiomer.[1][2]
Residual Solvent <5000 ppmGC-HeadspaceDMF/DMSO toxicity can interfere with cellular assays.[1][2]
References
  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society. Link[1]

  • Ballatore, C., et al. (2013).[1][2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link[1]

  • Kumari, S., et al. (2020).[1][2] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Research & Reviews: Journal of Chemistry. Link

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][4] Link

  • Meanwell, N. A. (2011).[1][2][4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Isopropoxyphenyl)acetic acid

[1]

Current Status: Online Ticket ID: PUR-ISO-6293 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: Molecule Profile & Behavior

Welcome to the technical support hub for 2-(4-Isopropoxyphenyl)acetic acid . This guide addresses the specific physicochemical challenges associated with purifying this intermediate. Unlike simple phenylacetic acids, the para-isopropoxy group introduces lipophilicity and electron-donating character that significantly alters its crystallization behavior and acidity.[1]

Compound Snapshot
PropertyValueImplication for Purification
Physical State Solid (White to Off-white)Prone to "oiling out" if cooling is uncontrolled.[1]
Melting Point ~85–87 °CCritical: Do not use high-boiling solvents (e.g., Xylene, DMSO) for recrystallization; the compound will melt before it dissolves or separate as a liquid oil.
pKa (Acid) ~4.5 (Carboxylic Acid)Allows separation from neutral impurities via pH manipulation.[1]
pKa (Impurity) ~10.0 (Phenolic precursors)Key differentiator: Enables separation from 4-isopropoxyphenol using weak bases.[1]

Module 1: Extraction & Phase Separation

Issue: "I cannot remove the starting material (4-isopropoxyphenol) from my product."

Diagnosis: You are likely performing a standard Acid/Base extraction using Sodium Hydroxide (NaOH) .[1]

  • The Error: NaOH is a strong base (pH > 13). It deprotonates both your product (the carboxylic acid) and the impurity (the phenol), pulling both into the aqueous layer.

  • The Fix: You must use a Differential pH Swing using Sodium Bicarbonate (

    
    ).
    
Protocol: The Bicarbonate Wash (Self-Validating System)

This protocol uses the pKa difference to selectively isolate your product.[1]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • First Wash (The Critical Step): Extract the organic layer with Saturated Aqueous

    
      (pH ~8.5).
    
    • Mechanism:[2][3][4][5] At pH 8.5, the Carboxylic Acid (pKa ~4.5) ionizes to the carboxylate (water-soluble).[1] The Phenol (pKa ~10) remains protonated (organic-soluble).[1]

  • Phase Split:

    • Organic Layer: Contains the Phenol Impurity . Discard (or save for recovery).

    • Aqueous Layer: Contains your Product (as sodium salt).[1]

  • Acidification: Wash the aqueous layer once with fresh EtOAc (to remove trapped organics), then acidify carefully with 1M HCl to pH < 2.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc. The product returns to the organic phase, now phenol-free.

Visual Workflow: Differential Extraction Logic

ExtractionLogicStartCrude Mixture(Acid + Phenol Impurity)SolventDissolve in Ethyl AcetateStart->SolventBaseAdd Sat. NaHCO3 (pH ~8.5)Solvent->BaseSplitPhase SeparationBase->SplitOrgLayerOrganic Layer(Contains Phenol)Split->OrgLayerNon-ionized PhenolAqLayerAqueous Layer(Contains Product Salt)Split->AqLayerIonized CarboxylateAcidifyAcidify with HCl (pH < 2)AqLayer->AcidifyFinalExtractExtract into EtOAcEvaporateAcidify->FinalExtractPurePurified Product(Phenol Free)FinalExtract->Pure

Figure 1: Differential extraction strategy utilizing pKa differences to separate this compound from phenolic precursors.

Module 2: Crystallization Troubleshooting

Issue: "The product is 'oiling out' (forming a sticky goo) instead of crystallizing."

Diagnosis: This occurs because the melting point (~87°C) is relatively low. If you use a solvent with a high boiling point (like Toluene or Water) and cool it too fast, the compound separates as a supercooled liquid (oil) before it can organize into a crystal lattice.

Troubleshooting Guide: Solvent Selection
Solvent SystemSuitabilityNotes
Hexane / Ethyl Acetate Excellent Dissolve in min.[1][6] warm EtOAc (40°C).[1] Add Hexane dropwise until turbid.[1] Cool slowly. BP is well below MP, preventing oiling.
Ethanol / Water Moderate Good for final polishing.[1] Risk of oiling if water is added too quickly at high temp.[1]
Toluene Poor BP (110°C) > MP (87°C).[1] High risk of melting the product rather than dissolving it.
Dichloromethane (DCM) Poor Too soluble; difficult to induce crystallization without evaporating to dryness.[1]
Corrective Protocol: The "Cloud Point" Method
  • Dissolve: Dissolve 10g of crude solid in the minimum amount of warm Ethyl Acetate (approx. 35–40°C). Do not boil.

  • Precipitate: Add n-Heptane (or Hexane) dropwise while stirring until a faint, persistent cloudiness appears.[1]

  • Re-dissolve: Add 1–2 mL of Ethyl Acetate to just clear the solution.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass side.

  • Slow Cool: Turn off the heat and let the flask reach room temperature on the hotplate (insulate with foil). Do not put it straight into an ice bath.

  • Harvest: Once thick crystals form at RT, move to 4°C for 1 hour, then filter.

Module 3: Impurity Profiling & FAQ

Q: My product has a pink/brown hue. How do I remove it?

A: Color usually indicates trace oxidation of the phenolic impurities or metal contamination.

  • The Fix: During the Acid-Base Extraction (Module 1) , after the product is in the aqueous layer (Step 3) but before acidification:

    • Add Activated Charcoal (5 wt%) .

    • Stir for 15 minutes.

    • Filter through a Celite pad.[1]

    • Proceed to acidification.[1][7]

Q: High-Performance Liquid Chromatography (HPLC) shows a "shoulder" peak.

A: This is likely the Ethyl Ester derivative.[1]

  • Cause: If you used Ethanol or Methanol during workup or synthesis, trace acid catalyzed the esterification.

  • Detection: Esters are neutral.[1]

  • Removal: Repeat the Bicarbonate Wash (Module 1) . The neutral ester will stay in the organic layer (with the phenol), while your acid product moves to the water layer.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 55784-07-1).[1] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for carboxylic acid purification via pH swing).

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [1]

  • Furniss, B. S., et al. Purification of Phenylacetic Acid Derivatives. In Vogel's Textbook of Practical Organic Chemistry.[1] (General reference for recrystallization of low-melting aromatics).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

"2-(4-Isopropoxyphenyl)acetic acid" degradation pathways and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55784-07-1 | Role: Pharmaceutical Intermediate / Building Block[1][2][3]

Part 1: Technical Overview & Stability Profile

2-(4-Isopropoxyphenyl)acetic acid is a critical phenylacetic acid derivative, primarily utilized as an intermediate in the synthesis of "profen" class non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive arylalkanoic acids.[2][3] Its stability profile is defined by two reactive centers: the aryl isopropyl ether linkage and the carboxylic acid moiety.

Quick Reference: Stability & Storage
ParameterSpecification / RecommendationTechnical Rationale
Storage Condition 2–8°C (Preferred) or RT in desiccator.Prevents moisture-mediated hydrolysis and oxidative degradation.[2][3]
Solubility Soluble in MeOH, EtOH, DMSO, ACN.[3]Lipophilic isopropyl group reduces water solubility (<1 mg/mL).[2][3]
pKa (Predicted) ~4.3 (Carboxyl group).[2][3]Similar to phenylacetic acid; exists as anion at physiological pH.[2][3]
Major Impurity 4-Hydroxyphenylacetic acid.[2][3]Result of acid-catalyzed O-dealkylation (ether cleavage).[2][3]
Solution Stability Unstable in acidic alcohols.[2][3]Rapidly undergoes Fischer esterification (e.g., forms Methyl ester in MeOH).[2]

Part 2: Degradation Pathways & Troubleshooting

Primary Degradation Mechanisms

The degradation of this compound follows three distinct pathways depending on the stressor applied.

1. Acid-Catalyzed O-Dealkylation (Hydrolysis)
  • Trigger: Strong acidic conditions (pH < 2), Lewis acids, or high temperature in aqueous media.

  • Mechanism: The ether oxygen is protonated, converting the isopropoxy group into a good leaving group.[4] Unlike methyl ethers (which require harsh HBr/HI cleavage), the isopropyl group can cleave via an SN1-like mechanism because the resulting isopropyl carbocation is relatively stable.

  • Product: 4-Hydroxyphenylacetic acid + Isopropanol.[2][3]

  • Impact: This is the most critical degradation pathway to monitor during synthesis scale-up.[2][3]

2. Benzylic Oxidation
  • Trigger: Oxidative stress (Peroxides, Metal ions, UV light).

  • Mechanism: Radical abstraction of a hydrogen from the benzylic carbon (α-position), followed by reaction with oxygen.

  • Product: 2-Hydroxy-2-(4-isopropoxyphenyl)acetic acid (Mandelic acid derivative) or the corresponding Keto-acid.[2][3]

3. Esterification (Solvent Interaction)
  • Trigger: Dissolution in primary alcohols (Methanol, Ethanol) without buffering.[2]

  • Mechanism: Fischer Esterification driven by the carboxylic acid.

  • Product: Methyl 2-(4-isopropoxyphenyl)acetate (if MeOH is used).[2][3]

  • Troubleshooting Tip: Never use pure Methanol as a sample diluent for stability samples unless the autosampler is refrigerated and analysis is immediate. Use Acetonitrile:Water mixtures instead.[2]

Visualizing the Pathways

DegradationPathways cluster_legend Reaction Conditions Parent This compound (CAS 55784-07-1) Phenol Degradant A: 4-Hydroxyphenylacetic acid (Primary Hydrolysis Product) Parent->Phenol Acid Hydrolysis (H+) Cleavage of Isopropyl Ether Ester Degradant B: Methyl/Ethyl Ester (Solvent Artifact) Parent->Ester Alcohol Solvent (MeOH/EtOH) Fischer Esterification Oxide Degradant C: Benzylic Alcohol/Ketone (Oxidation Product) Parent->Oxide Oxidation (H2O2 / UV) Benzylic Abstraction Acid Stress Acid Stress Oxidative Stress Oxidative Stress Solvent Stress Solvent Stress

Figure 1: Primary degradation pathways of this compound. The red path (Ether Cleavage) is the dominant instability risk in acidic formulations.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To validate analytical methods and identify degradation products as per ICH Q1A(R2) guidelines.

Reagents Required:

  • 1N HCl (Acid stress)[2]

  • 1N NaOH (Base stress)[2]

  • 3% H2O2 (Oxidative stress)[2]

  • Acetonitrile (ACN) / Water (Diluent)[2]

Step-by-Step Procedure:

  • Preparation of Stock: Dissolve 25 mg of this compound in 25 mL ACN (1 mg/mL).

  • Acid Hydrolysis:

    • Mix 2 mL Stock + 2 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1N NaOH before injection.[2]

    • Expected Result: Decrease in parent peak; appearance of early-eluting peak (Phenol).[2][3]

  • Base Hydrolysis:

    • Mix 2 mL Stock + 2 mL 1N NaOH.[2][3]

    • Heat at 60°C for 4 hours.

    • Neutralize with 1N HCl.

    • Expected Result: Generally stable; minor decarboxylation possible if temperature >80°C.[2]

  • Oxidation:

    • Mix 2 mL Stock + 2 mL 3% H2O2.

    • Store at Room Temp for 24 hours (Protect from light).[2]

    • Expected Result: Appearance of minor peaks eluting just before the parent (Benzylic oxidation).

Protocol 2: Recommended HPLC Method

Note: This is a generic starting method for phenylacetic acid derivatives.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2][3]7)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (Aromatic ring absorption)
Injection Vol 10 µL
Diluent Water:Acetonitrile (50:50 v/v)

Part 4: Troubleshooting FAQ

Q: I see a "ghost peak" eluting after my main peak in the HPLC chromatogram. What is it?

  • Diagnosis: If you used Methanol as a diluent, this is likely the Methyl Ester impurity.

  • Fix: Switch diluent to Acetonitrile/Water. Phenylacetic acids esterify easily in methanol, especially if the sample solution is slightly acidic or stands for >4 hours.

Q: My recovery is low after acid stress, but I don't see new peaks. Where did it go?

  • Diagnosis: The degradation product (4-Hydroxyphenylacetic acid) is significantly more polar.[2][3]

  • Fix: Check the "void volume" (t0) of your chromatogram. The phenol derivative may be eluting with the solvent front. Reduce the initial organic concentration in your gradient (e.g., start at 5% B instead of 20% B) to retain the polar degradant.

Q: Why is the "Isopropyl" ether less stable than the "Methyl" ether (e.g., Naproxen)?

  • Scientific Insight: The cleavage of alkyl aryl ethers often proceeds via a transition state with carbocation character. The isopropyl cation is a secondary carbocation, which is energetically more accessible than the unstable primary methyl cation. This makes the isopropoxy group more susceptible to acid-catalyzed SN1-like cleavage than a methoxy group.[2][3]

Troubleshooting Logic Flow

Troubleshooting Start Issue: Unexpected HPLC Peak CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting Elutes BEFORE Parent (More Polar) CheckRT->EarlyEluting LateEluting Elutes AFTER Parent (Less Polar) CheckRT->LateEluting CheckCond Check Stress Condition EarlyEluting->CheckCond CheckSolv Check Diluent LateEluting->CheckSolv AcidUsed Was Acid Used? CheckCond->AcidUsed OxidantUsed Was Peroxide Used? CheckCond->OxidantUsed Ester Likely: Ethyl/Methyl Ester (Change Diluent) CheckSolv->Ester If MeOH/EtOH used Phenol Likely: 4-Hydroxyphenylacetic acid (Ether Cleavage) AcidUsed->Phenol Yes Oxide Likely: Benzylic Oxide (Mandelic deriv.) OxidantUsed->Oxide Yes

Figure 2: Diagnostic decision tree for identifying impurities in this compound analysis.

References

  • Accela ChemBio Inc. (2023).[2] Product Information: this compound (CAS 55784-07-1).[1][2][3][5] Retrieved from [2]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2][3] Phenylacetic Acid Stability and Properties. Retrieved from

  • Sigma-Aldrich. (n.d.).[2][3] 2-[4-(propan-2-yloxy)phenyl]acetic acid Product Specification. Retrieved from [2]

Sources

Dealing with emulsion formation during workup of "2-(4-Isopropoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanics of the Mess: Why This Happens

Before attempting to fix the emulsion, you must understand the molecular physics driving it. 2-(4-Isopropoxyphenyl)acetic acid is not just a target molecule; structurally, it is a surfactant .

  • The Tail (Hydrophobic): The 4-isopropoxyphenyl moiety is lipophilic.

  • The Head (Hydrophilic): The acetic acid group (

    
    ) becomes a carboxylate anion at basic pH.
    

The Causality: During alkaline extraction (e.g., removing impurities with NaOH or


), the molecule deprotonates. The resulting anion aligns at the interface of the organic and aqueous layers, lowering interfacial tension and forming stable micelles. If you shake this mixture vigorously, you create a stable emulsion that gravity alone cannot resolve.
Visualizing the Problem

The following diagram illustrates the micellar formation that stabilizes the emulsion.

EmulsionMechanism Molecule This compound Deprotonation Deprotonation to Carboxylate Anion (Surfactant Head Formed) Molecule->Deprotonation  Exposed to Base Base Basic Workup (pH > 5) Base->Deprotonation Interface Alignment at Oil/Water Interface Deprotonation->Interface  Amphiphilic nature Emulsion STABLE EMULSION (Micelles trap solvent) Interface->Emulsion  + High Shear Force Agitation Vigorous Shaking Agitation->Emulsion

Figure 1: Mechanism of surfactant-mediated emulsion formation during basic workup.

Prevention: The "Pre-Emulsion" Protocol

Stop the emulsion before it starts.

A. Solvent Selection

The choice of solvent dramatically affects emulsion stability.

SolventDensity (g/mL)Emulsion RiskNotes
Dichloromethane (DCM) 1.33High High density often creates "rag layers" with water. Surface tension properties favor emulsions with phenylacetic acids.
Ethyl Acetate (EtOAc) 0.90Moderate Better separation, but dissolves ~3% water. Can carry impurities into the aqueous phase.
MTBE (Methyl tert-butyl ether) 0.74Low Recommended. Forms sharp interfaces; low water solubility prevents "hazy" layers.
B. The "High Ionic Strength" Approach

Never wash the organic layer with pure water if you can avoid it.

  • Always use Brine: When washing, use saturated NaCl (brine) or a 1:1 mixture of Brine/Water. The high ionic strength increases the surface tension of the water and "salts out" the organic surfactant, preventing micelle formation.

  • The Swirl Technique: Do not shake the separatory funnel vertically. Invert it and swirl gently in a horizontal circular motion. This maximizes surface area for extraction without introducing the shear force required to form micro-droplets.

Troubleshooting: The "It Happened" Guide

If you are currently staring at a milky, non-separating layer, follow this decision tree.

Protocol A: The Chemical Break (pH Swing)

Best for: Emulsions formed during the basic extraction step. If the product is in the aqueous phase (as a salt) and the organic layer is emulsified:

  • Acidify: Carefully add 1M HCl until the pH drops below 3.

  • Mechanism: This protonates the carboxylate head (

    
    
    
    
    
    
    
    ). The molecule loses its ionic charge, stops acting as a surfactant, and retreats into the organic layer.
  • Result: The emulsion usually collapses instantly.

Protocol B: The Physical Break (Filtration)

Best for: "Pickering Emulsions" stabilized by solid micro-particles. If the emulsion looks "grainy" or has a skin:

  • Prepare a Filter: Pack a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

  • Vacuum Filter: Pour the entire mixture (organic + aqueous + emulsion) through the Celite pad.

  • Mechanism: The Celite physically traps the micro-particulates stabilizing the emulsion.

  • Result: The filtrate will separate into two clear, distinct layers in the receiving flask.

Protocol C: The Salting Out

Best for: Stubborn haziness.

  • Add solid NaCl directly to the separatory funnel.

  • Swirl until saturated. The increased density difference and ionic strength force phase separation.

Troubleshooting Workflow

TroubleshootingTree Start Emulsion Detected CheckType Is the layer grainy/solid-looking? Start->CheckType Pickering Pickering Emulsion (Solid Stabilized) CheckType->Pickering Yes Surfactant Surfactant Emulsion (Micelle Stabilized) CheckType->Surfactant No ActionFilter Protocol B: Filter through Celite Pickering->ActionFilter CheckPH Check pH Surfactant->CheckPH ActionAcid Protocol A: Acidify to pH < 3 CheckPH->ActionAcid If Basic ActionSalt Protocol C: Add Solid NaCl CheckPH->ActionSalt If Acidic/Neutral

Figure 2: Decision matrix for breaking emulsions based on visual characteristics.

Frequently Asked Questions (FAQs)

Q: I used DCM and the layers effectively swapped places (water on bottom, then water on top). What happened? A: This is a "phase inversion." DCM (


) is heavier than water, but if your aqueous layer is saturated with brine (

) and your DCM layer contains a lot of light impurities or the target compound, the densities become dangerously close.
  • Fix: Add more DCM to the organic layer to increase its density, or add water to the aqueous layer to lower its density.

Q: Can I use centrifugation? A: Yes, but it is often impractical for large-scale synthesis. If you are working on a small scale (<50 mL), transferring the emulsion to a centrifuge tube and spinning at 3000 rpm for 5 minutes is highly effective.

Q: Why does the emulsion return immediately after I break it? A: You likely have a "rag layer" of impurities that are permanently amphiphilic (e.g., partially hydrolyzed byproducts).

  • Fix: Do not try to save the rag layer. Drain the clean organic layer, drain the clean aqueous layer, and collect the "rag" (middle interface) separately. Filter the rag through Celite or discard it if yield loss is negligible.

References

  • Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2] Longman Scientific & Technical, 1989. (Standard reference for emulsion breaking techniques including filtration and salting out).

  • University of Rochester, Department of Chemistry. "Workup: How to Manage an Emulsion." Not Voodoo X Laboratory Guide. (Authoritative guide on Celite filtration and physical troubleshooting).

  • National Center for Biotechnology Information. "this compound - PubChem Compound Summary." PubChem. (Source for physical properties and pKa data).

  • Binks, B. P. "Particles as Surfactants—Similarities and Differences." Current Opinion in Colloid & Interface Science, vol. 7, no. 1-2, 2002, pp. 21-41. (Mechanistic explanation of Pickering emulsions).

Sources

Interpretation of unexpected peaks in the NMR spectrum of "2-(4-Isopropoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy

Topic: Interpretation of Unexpected Peaks in the NMR Spectrum of "2-(4-Isopropoxyphenyl)acetic acid"

Welcome to the technical support center for NMR spectroscopy analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with "this compound" and have encountered unexpected signals in their ¹H NMR spectra. Here, we address common issues in a practical question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum of this compound shows more peaks than expected. What is the first step?

Answer: The first and most critical step is to confidently assign the peaks corresponding to your target molecule. This creates a baseline against which all other signals can be evaluated as potential impurities or artifacts.

This compound has a distinct set of signals. Compare your spectrum to the expected chemical shifts and multiplicities.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on solvent and concentration.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Aromatic (Ha)~7.20Doublet2H
Aromatic (Hb)~6.85Doublet2H
Isopropyl Methine (-CH(CH₃)₂)4.5 - 4.6Septet1H
Methylene (-CH₂COOH)~3.55Singlet2H
Isopropyl Methyl (-CH(CH₃)₂)~1.30Doublet6H

Once you have identified these signals, any remaining peaks are considered "unexpected" and require further investigation using the troubleshooting steps outlined below.

Question 2: I see small, sharp singlets at various locations, for example, around δ 2.17, 7.26, or 1.56 ppm. What are they?

Answer: These are very likely residual proton signals from common laboratory solvents that were used during synthesis or workup and were not completely removed. Even high-vacuum drying can leave trace amounts of solvents, especially those with higher boiling points.[1]

Causality: Deuterated solvents for NMR are never 100% isotopically pure. The small amount of remaining ¹H atoms in the solvent gives rise to a characteristic residual peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm). Other common contaminants include water (H₂O), acetone, and ethyl acetate.

Troubleshooting Protocol: Identifying Common Solvent Impurities

  • Reference a Standard Table: Compare the chemical shifts of the unknown peaks to a reliable reference table of common NMR impurities.[2][3][4][5]

  • Cross-Reference with Experimental Notes: Review your synthesis and purification records. Did you use ethyl acetate for extraction? Acetone for washing glassware? This can quickly help pinpoint the likely culprits.

  • Co-spotting (Advanced): If you have a strong suspicion about a specific solvent, you can (carefully) add a tiny drop of that non-deuterated solvent to your NMR tube and re-acquire the spectrum. The impurity peak should increase in intensity.

Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

ImpurityChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile2.10Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet
Toluene7.28-7.17Multiplet
Water (H₂O)~1.56Broad Singlet
Question 3: I have a broad peak that disappears when I add a drop of D₂O to my NMR sample. What does this mean?

Answer: This is a classic indication of an exchangeable proton, typically from a hydroxyl (-OH) or amine (-NH) group.[1] In your case, the most likely candidate is the carboxylic acid proton (-COOH), but it could also be from water contamination or an alcohol impurity.

Causality (The D₂O Shake): Deuterium (D) is NMR-inactive at proton frequencies. When you add D₂O, the labile protons on your analyte (like R-COOH) rapidly exchange with the deuterium atoms from the D₂O.

R-COOH + D₂O ⇌ R-COOD + HDO

The proton is replaced by a deuterium, causing its signal to disappear from the ¹H NMR spectrum.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Run the standard ¹H NMR of your sample.

  • Add D₂O: Remove the NMR tube, add one to two drops of deuterium oxide (D₂O), and cap it securely.

  • Shake Vigorously: Shake the tube for about 30 seconds to ensure mixing and facilitate the exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR again.

  • Analyze: Compare the "before" and "after" spectra. The peak that has disappeared or significantly diminished corresponds to an exchangeable proton.

Question 4: My aromatic region (δ 6.5-7.5 ppm) is more complex than the two expected doublets. What could be the cause?

Answer: Complexity in the aromatic region often points to impurities that share the core phenyl structure but differ in substitution. Common culprits include unreacted starting materials or byproducts from the synthesis.

Potential Impurities & Their Origin:

  • 4-Isopropoxyphenol: A common starting material for the synthesis of this compound. If the reaction did not go to completion, this will remain. Its aromatic signals will be similar but not identical to the product.

  • Phenol: If the ether linkage is cleaved due to harsh acidic or basic conditions during workup, you may see phenol as a degradation product.

  • Oxidized Species: Oxidation of the aromatic ring can lead to hydroxylated byproducts (e.g., hydroquinone-like structures), which would introduce new, distinct aromatic signals.[6][7][8]

Troubleshooting Workflow: Aromatic Impurities

The following workflow can help systematically identify the source of these unexpected peaks.

G A Complex Aromatic Signals Observed B Check Synthesis Starting Materials (e.g., 4-Isopropoxyphenol) A->B C Run ¹H NMR of Starting Material B->C D Compare Spectra: Does impurity match starting material? C->D E YES: Incomplete Reaction Action: Re-purify sample D->E Match Found F NO: Consider Degradation/Side-Products D->F No Match G Review Reaction Conditions (Strong acid/base? Oxidizing agents?) F->G H Hypothesize Potential Structures (e.g., Phenol, Hydroxylated Species) G->H I Perform 2D NMR (COSY, HSQC) to establish proton-carbon correlations H->I J Confirm Structure with LC-MS I->J G cluster_0 Initial Observation cluster_1 Chemical Causes cluster_2 Instrumental/Processing Causes cluster_3 Resolution A Unexpected Peak(s) in Spectrum B Common Solvents Starting Materials Degradation Products A->B Check First C Poor Shimming Acquisition Artifacts Processing Errors A->C If Chemical Causes Ruled Out D Identify & Re-purify B->D E Adjust NMR Parameters & Re-acquire C->E

Caption: Logical flow for diagnosing unexpected NMR peaks.

By systematically working through these potential causes, from the most common (solvents) to the more complex (degradation, artifacts), you can effectively diagnose and interpret the unexpected peaks in your NMR spectrum.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Torres, A. M., & Price, W. S. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(1), 4-18. [Link]

  • Al-Musawi, T. J., Meng, X., Al-Rawi, A. A., Chen, J., & Huang, Q. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19373–19393. [Link]

  • PubChem. (n.d.). (S)-2-Hydroxy-2-(4-isopropoxyphenyl)acetic Acid. Retrieved February 2, 2026, from [Link]

  • ACD/Labs. (2010, May 11). When an NMR Instrument Fails. Retrieved February 2, 2026, from [Link]

Sources

Enhancing the reproducibility of in vitro biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Operational Topic: Troubleshooting & Enhancing Assay Reproducibility Ticket ID: REP-2024-BIO

Introduction: The Crisis is Process, Not Magic

As a Senior Application Scientist, I often hear researchers say, "The assay worked last week, but failed today." This is rarely bad luck; it is almost always a drift in biological inputs or physical variables. Reproducibility is not an abstract concept—it is a measurable engineering metric.

This guide moves beyond basic "tips" to provide a root-cause analysis framework for stabilizing your in vitro assays. We focus on the three pillars of failure: Biological Integrity , Thermodynamic Variance , and Statistical Validation .

Module A: Biological Input Integrity

Problem: "My EC50 values are shifting over time."

Root Cause Analysis: If your assay protocol is constant but results shift, the variable is likely the cell itself. Genetic drift, cross-contamination, and Mycoplasma are the silent killers of reproducibility. Mycoplasma does not cause turbidity (cloudiness), yet it alters metabolism, depletes arginine, and changes gene expression, invalidating cell signaling assays.

Protocol 1: The "Self-Validating" Cell Banking System

Do not maintain cells in continuous culture for >2 months. Use a Master Cell Bank (MCB) and Working Cell Bank (WCB) system to reset genetic drift.

Step-by-Step Workflow:

  • Thaw original vial (P0) and expand to generate the Master Cell Bank (MCB) (e.g., 20 vials).

  • Validate MCB: Perform STR Profiling (match >80% to database) and PCR Mycoplasma test.

  • Thaw one MCB vial to generate the Working Cell Bank (WCB) (e.g., 50 vials).

  • Assay Execution: Thaw a WCB vial, culture for max 10 passages, then discard. Never create a new bank from a working culture.

Visual Workflow: Cell Banking Logic

The following diagram illustrates the unidirectional flow required to prevent genetic drift.

CellBanking Original Original Vial (ATCC/DSMZ) (P0) MCB Master Cell Bank (MCB) (P1-P3) Stored in Liq N2 Original->MCB Expansion QC QC Checkpoint: 1. STR Profiling 2. Mycoplasma PCR MCB->QC WCB Working Cell Bank (WCB) (P4-P6) Stored in Liq N2 MCB->WCB Thaw 1 vial & Expand QC->MCB Pass Exp Experimental Culture (Limit: 10 Passages) WCB->Exp Thaw for Assays Exp->Exp Passage Trash Discard Cells Exp->Trash >10 Passages/3 Months

Figure 1: Unidirectional Cell Banking Workflow to minimize genetic drift and contamination risks.

Module B: Thermodynamic Variance (Edge Effects)

Problem: "My replicates have high variability (CV > 10%), especially in outer wells."

Root Cause Analysis: This is the "Edge Effect."[1][2][3][4] In 96- or 384-well plates, liquid in the outer wells evaporates faster, concentrating reagents and altering osmotic pressure. Furthermore, when a cold plate is placed in a warm incubator, the outer wells heat up faster than the center, creating a thermal gradient that affects cell settling and attachment.

Troubleshooting Guide: Mitigating Edge Effects
VariableMechanism of FailureTechnical Solution
Evaporation Volume loss concentrates drug/media, shifting kinetics.The Moat Method: Fill outer perimeter wells (Row A, H; Col 1, 12) with sterile PBS/Water. Do not use them for data.
Thermal Gradient Cells settle unevenly as outer wells warm up faster.Room Temp Equilibration: Allow seeded plates to sit at RT for 30-60 mins before putting them in the incubator. This ensures even settling.
Pipetting Viscous fluids (glycerol, serum) stick to tips.Reverse Pipetting: Aspirate more than needed, dispense the set amount, and discard the residual.
Visual Workflow: Thermal Gradient & Plate Map

This diagram visualizes how thermal gradients impact the plate and the "Moat" strategy.

EdgeEffect cluster_0 Thermal Shock (Immediate Incubation) cluster_1 The Solution (The Moat) ColdPlate Cold Plate (Room Temp) Incubator Incubator (37°C) ColdPlate->Incubator Gradient Thermal Gradient: Outer wells warm fast Inner wells warm slow Incubator->Gradient Result Uneven Cell Distribution Gradient->Result Layout Plate Layout Strategy OuterWells Outer Wells: Fill with PBS (Moat) Layout->OuterWells InnerWells Inner Wells: Experimental Data Layout->InnerWells Equilibrate Rest at RT (30-60 min) InnerWells->Equilibrate

Figure 2: Mechanism of Thermal Edge Effects and the "Moat" layout strategy.

Module C: Statistical Validation (The Z-Factor)

Problem: "How do I know if my assay is robust enough for screening?"

Root Cause Analysis: Relying solely on "fold change" is dangerous. An assay with a 10-fold signal increase is useless if the error bars (Standard Deviation) are massive. You must calculate the Z-Factor (Z') , a dimensionless metric that integrates both the dynamic range (signal window) and the data variability.[5]

The Formula:



  • 
    : Standard Deviation of Positive/Negative controls.[6]
    
  • 
    : Mean of Positive/Negative controls.
    
Z-Factor Interpretation Table
Z-Factor ValueClassificationAction Required
1.0 IdealTheoretical maximum (impossible in reality).[6][7]
0.5 ≤ Z < 1.0 Excellent Proceed. The separation band is large; highly reproducible.
0 < Z < 0.5 MarginalOptimize. Replicates may overlap. Increase replicates or reduce pipetting error.
Z ≤ 0 Fail Stop. The signal window overlaps with the noise. Data is essentially random.
Visual Workflow: Z-Factor Logic

This diagram shows how the Z-factor is derived from the separation of control populations.

ZFactor PosCtrl Positive Control (Mean + 3SD) Calc Calculate Separation Band |Mean_pos - Mean_neg| - 3(SD_pos + SD_neg) PosCtrl->Calc NegCtrl Negative Control (Mean - 3SD) NegCtrl->Calc Good Band > 0 (Z-Factor > 0.5) Assay Valid Calc->Good Distinct Populations Bad Band < 0 (Z-Factor < 0) Assay Invalid Calc->Bad Overlapping Populations

Figure 3: Decision logic for assay validation using Z-Factor analysis.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][8] Journal of Biomolecular Screening.

  • International Cell Line Authentication Committee (ICLAC). Guide to Human Cell Line Authentication. ICLAC.org.[9]

  • National Institutes of Health (NIH). Principles and Guidelines for Reporting Preclinical Research.[10][11][12][13] NIH.gov.

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer.

  • Corning Life Sciences. Preventing Edge Effect in Microplate Assays. Corning Application Note.

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity in Cell-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cell-Based Screening. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the common challenge of unintended cytotoxicity in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively. Unexplained cell death can mask the true effects of your test compounds, leading to false negatives or misleading structure-activity relationships. By understanding and controlling for these variables, you can ensure the integrity and reproducibility of your screening data.

This center is structured into two main parts: a detailed Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for broader conceptual understanding.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Unexpected Cytotoxicity

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: High Cytotoxicity Observed Across All Concentrations of a Test Compound

If you observe widespread cell death, even at the lowest concentrations of your compound, it's crucial to determine if the cytotoxicity is genuinely due to the compound's intrinsic properties or an artifact of the experimental setup.

Potential Causes & Solutions:

  • Solvent Toxicity: The vehicle used to dissolve your compound, most commonly Dimethyl Sulfoxide (DMSO), can be cytotoxic at certain concentrations.[1][2][3][4]

    • Causality: DMSO can disrupt cell membranes and interfere with cellular processes.[5] While most cell lines can tolerate up to 0.5% DMSO, some, particularly primary cells, are sensitive to concentrations as low as 0.1%.[1]

    • Solution:

      • Run a Vehicle Control: Always include wells with cells treated with the highest concentration of the solvent used in your experiment.

      • Optimize DMSO Concentration: Aim for a final DMSO concentration of ≤0.1% in your assays. If your compound's solubility requires a higher concentration, perform a dose-response curve for DMSO alone to determine the toxic threshold for your specific cell line.

  • Compound Precipitation: The compound may be precipitating out of solution in the culture medium, leading to physical stress on the cells or highly localized toxic concentrations.

    • Causality: Precipitated compound can cause mechanical damage to cells and lead to inaccurate dosing.

    • Solution:

      • Visual Inspection: Before and after adding the compound to the wells, visually inspect the plate under a microscope for any signs of precipitation.

      • Solubility Assessment: If precipitation is observed, consider using a different solvent or a solubilizing agent that is compatible with your cell line.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.

    • Causality: Contaminants compete for nutrients, release toxic byproducts, and can induce apoptosis or necrosis in cultured cells.

    • Solution:

      • Regularly test your cell cultures for mycoplasma.

      • Practice stringent aseptic techniques.

      • If contamination is suspected, discard the affected cultures and start with a fresh, uncontaminated stock.

Issue 2: High Variability and "Edge Effects" in Multi-Well Plates

Inconsistent results between replicate wells, particularly with higher cell death in the outer wells of a 96- or 384-well plate, is a common phenomenon known as the "edge effect."[6][7][8][9][10]

Potential Causes & Solutions:

  • Uneven Evaporation: The outer wells of a microplate are more susceptible to evaporation, leading to increased concentrations of media components and test compounds.[10]

    • Causality: Increased osmolarity and compound concentration in the outer wells can induce cytotoxic stress.

    • Solution:

      • Leave the outer wells empty or fill them with sterile PBS or media without cells. [7] This helps to create a humidity barrier.

      • Use plates with low-evaporation lids or sealing tapes. [7]

      • Ensure the incubator has adequate humidity.

  • Temperature Gradients: The outer wells are more exposed to temperature fluctuations when the plate is moved in and out of the incubator.[8]

    • Causality: Temperature shifts can affect cell metabolism and growth, leading to uneven cell distribution and viability.[8]

    • Solution:

      • Equilibrate the plate at room temperature for a short period (e.g., 15-20 minutes) after seeding and before placing it in the incubator. [6][8][9][11] This allows for a more uniform settling of cells.

      • Place plates in the rear of the incubator to minimize temperature fluctuations when the door is opened.[8]

Issue 3: Inconsistent Results and Poor Reproducibility

High variability between experiments can be frustrating and can obscure real biological effects.

Potential Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment is a major source of variability.[12][13]

    • Causality: The final readout of most cytotoxicity assays is dependent on the initial number of viable cells.

    • Solution:

      • Ensure a homogenous single-cell suspension before and during plating. [12] Gently resuspend the cells frequently while seeding.

      • Avoid swirling the plate to mix the cells, as this can push them to the edges. [11]

      • Use a calibrated multichannel pipette and consistent pipetting technique.

  • Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are not in the logarithmic growth phase will respond inconsistently.

    • Causality: High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to compounds. Cells not in active growth will have different metabolic rates, which can affect assays like the MTT or ATP-based assays.[14]

    • Solution:

      • Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. [12][14]

      • Regularly monitor cell morphology for any signs of stress.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about cytotoxicity in cell-based screening.

Q1: What is the ideal concentration range to test a new compound?

A1: For a compound with unknown cytotoxicity, it is best to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series spanning several orders of magnitude (e.g., from 1 nM to 100 µM) is recommended.[15][16][17] This wide range will help you identify the concentrations that produce no effect, a partial effect, and a maximal cytotoxic effect, which is crucial for determining the IC50 value.[18]

Q2: How do I choose the right cytotoxicity assay?

A2: The choice of assay depends on the suspected mechanism of action of your compound and the specific cellular event you want to measure. It is often advisable to use orthogonal assays to confirm your findings.[14]

Assay TypePrincipleMeasures
MTT/MTS Assays Colorimetric assays that measure the metabolic activity of mitochondrial reductase enzymes.[19][20][21][22][23]Cell viability and proliferation.[19]
Lactate Dehydrogenase (LDH) Release Assay Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[24][25][26][27][28]Cell membrane integrity (necrosis).[24][25][26][27]
Caspase Assays Detects the activity of caspases, which are key enzymes in the apoptotic pathway.[29][30][31][32][33]Apoptosis.[29][30]
ATP-Based Assays (e.g., ATPlite) Measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[34][35][36][37][38]Cell viability.[34][35][36][37]

Q3: What are the essential controls to include in my cytotoxicity assay?

A3: Proper controls are critical for accurate data interpretation.[15]

  • Untreated Control (Negative Control): Cells cultured in media alone, representing 100% viability.[15]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for your test compound. This is crucial as solvents can have their own cytotoxic effects.[15][16]

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing as expected.[15][16]

  • Media Blank: Wells containing only culture medium without cells to determine the background signal.[15]

Q4: Can serum in the culture media affect my results?

A4: Yes, serum can impact your results in several ways. Serum proteins can bind to your test compound, reducing its effective concentration. Additionally, the inherent variability between serum batches can introduce inconsistencies in your experiments.[39][40] For some assays, it may be beneficial to use serum-free media during the compound incubation period to avoid these issues.[39][40][41][42][43] However, be aware that serum starvation itself can induce stress and apoptosis in some cell lines.

Q5: How do I determine the optimal cell seeding density?

A5: The optimal cell seeding density depends on the cell line's growth rate, the size of the wells, and the duration of the assay.[11][12][15] The goal is to have the cells in the exponential growth phase for the entire experiment, avoiding both sparse cultures and over-confluency.[11][12] It is highly recommended to perform a preliminary experiment where you seed cells at different densities and monitor their growth over the planned duration of your assay. For most adherent mammalian cell lines in a 96-well plate, a starting point of 5,000 to 10,000 cells per well is common.[11][44][45]

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Cell Seeding Density
  • Prepare a single-cell suspension of your cells in the logarithmic growth phase.

  • Perform a serial dilution of the cell suspension to create a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well in a 96-well plate).

  • Seed the cells in a 96-well plate and incubate under standard conditions.

  • At different time points (e.g., 24, 48, and 72 hours), measure cell viability using your chosen assay (e.g., MTT or ATPlite).

  • Plot the viability signal against the initial cell number for each time point. The optimal seeding density will be in the linear range of this curve for your intended assay duration.

Protocol 2: General Workflow for a Cytotoxicity Assay (MTT Example)
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[20]

  • Compound Treatment: Prepare serial dilutions of your test compound. The final solvent concentration should be consistent across all wells and ideally below 0.5%.[15] Include vehicle and untreated controls.[15] Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well.[15]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[21]

Visualizations

Workflow for Troubleshooting Unexpected Cytotoxicity

G start High Cytotoxicity Observed check_solvent Is the solvent control also toxic? start->check_solvent solvent_issue Solvent Toxicity check_solvent->solvent_issue Yes check_precipitate Is there compound precipitation? check_solvent->check_precipitate No reduce_solvent Reduce final solvent concentration (e.g., <=0.1% DMSO) solvent_issue->reduce_solvent precipitate_issue Compound Precipitation check_precipitate->precipitate_issue Yes check_contamination Is there evidence of contamination? check_precipitate->check_contamination No solubility_protocol Improve solubility (e.g., change solvent, use solubilizing agent) precipitate_issue->solubility_protocol contamination_issue Contamination check_contamination->contamination_issue Yes compound_toxicity Likely True Compound Cytotoxicity check_contamination->compound_toxicity No aseptic_technique Implement stricter aseptic protocols and use fresh cell stocks contamination_issue->aseptic_technique

Caption: A decision tree for troubleshooting high cytotoxicity.

Relationship Between Different Cytotoxicity Assays

G cell_death Cell Death apoptosis Apoptosis cell_death->apoptosis necrosis Necrosis cell_death->necrosis viability Reduced Viability cell_death->viability caspase_assay Caspase Assay apoptosis->caspase_assay ldh_assay LDH Release Assay necrosis->ldh_assay mtt_assay MTT/MTS Assay viability->mtt_assay atp_assay ATP-Based Assay viability->atp_assay

Caption: The relationship between cell death pathways and common assays.

References

  • A simple technique for reducing edge effect in cell-based assays. PubMed. [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC. [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. PubMed - NIH. [Link]

  • Detection of necrosis by release of lactate dehydrogenase activity. Semantic Scholar. [Link]

  • Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. IIR. [Link]

  • Three Ways To Reduce Microplate Edge Effect. WellPlate.com. [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Bosterbio. [Link]

  • Design of optimal concentrations for in vitro cytotoxicity experiments. PMC. [Link]

  • Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent. [Link]

  • (PDF) A Simple Technique for Reducing Edge Effect in Cell-Based Assays. ResearchGate. [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. [Link]

  • Caspase Assay Kits. Elabscience. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [Link]

  • ATPlite 1 Step Luminescence Assay System from Revvity. Biocompare. [Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • Luminescence ATP Assays. Genomax. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • How to Properly Seed Your Cells. GMP Plastics. [Link]

  • Evaluation of serum-free media formulations in feeder cell-stimulated expansion of natural killer cells. PubMed. [Link]

  • SEEDING DENSITY GUIDELINES. Neuromics. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Cell seeding protocol – Guide on how to seed cells correctly. Eppendorf. [Link]

  • Cell Culture - Resource Guide. Corning. [Link]

  • Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts. Frontiers. [Link]

  • Serum-Free Cultures: Why and How?. European Society of Toxicology In Vitro. [Link]

  • (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. [Link]

  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. ResearchGate. [Link]

  • Use of serum-free media to minimize apoptosis of chronic lymphocytic leukemia cells during in vitro culture. ResearchGate. [Link]

  • For MTT assay, should we dilute the sample in medium with serum (FBS) or medium without FBS?. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Profiling: 2-(4-Isopropoxyphenyl)acetic acid vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(4-Isopropoxyphenyl)acetic acid (a structural analog of the withdrawn drug Ibufenac) and Ibuprofen (the optimized standard). It focuses on the Structure-Activity Relationship (SAR) and toxicological profiles that differentiate a "research hit" from a "marketed therapeutic."

Content Type: Lead Optimization & SAR Guide Subject: NSAID Pharmacophore Evolution & Safety Profiling

Executive Summary

This study compares Ibuprofen , the gold-standard arylpropionic acid NSAID, with This compound , a close structural analog belonging to the arylacetic acid class.

While both molecules exhibit anti-inflammatory activity via Cyclooxygenase (COX) inhibition, they represent two distinct evolutionary branches of NSAID development. The acetic acid derivative (Subject A) represents a high-potency but high-toxicity scaffold (similar to the withdrawn drug Ibufenac), whereas Ibuprofen (Subject B) represents the optimized propionic acid scaffold that solved the critical issue of hepatotoxicity.

Key Distinction: The presence of the


-methyl group in Ibuprofen is the primary determinant of its superior safety profile and metabolic stability compared to the acetic acid derivative.

Chemical & Physical Properties

The structural difference lies in the "head" (acidic moiety) and the "tail" (lipophilic substituent).

FeatureThis compoundIbuprofen
CAS Number 55784-07-115687-27-1
IUPAC Name 2-(4-propan-2-yloxyphenyl)acetic acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid
Core Scaffold Phenylacetic AcidPhenylpropionic Acid (Profen)
Tail Group Isopropoxy (-O-CH(CH3)2)Isobutyl (-CH2-CH(CH3)2)

-Substituent
Hydrogen (Achiral)Methyl group (Chiral center)
LogP (Est.) ~2.5 - 2.8~3.5
pKa ~4.2 (More acidic)~4.4 - 4.5
Key Risk Hepatotoxicity (Acyl-glucuronide reactivity)GI Irritation (Standard NSAID risk)

Mechanism of Action: SAR Analysis

Both compounds target the COX enzyme channel (Arg-120 and Tyr-355), but their binding kinetics and selectivity differ due to the tail group.

The Head Group (Binding vs. Safety)
  • Acetic Acid (Subject A): The unhindered carboxylate group allows for potent ionic bonding with Arg-120 in the COX channel. However, this lack of steric hindrance allows liver enzymes (acyl-CoA ligases) to easily activate the carboxylate, leading to the formation of reactive acyl-glucuronides that cause liver damage.

  • Propionic Acid (Ibuprofen): The

    
    -methyl group introduces steric bulk. This slightly reduces potency compared to acetic acid analogs but critically blocks  the rapid formation of toxic protein adducts in the liver. It also introduces chirality; the S-enantiomer is the active COX inhibitor.
    
The Tail Group (Selectivity)
  • Isopropoxy (Ether Linkage): The oxygen atom introduces a hydrogen bond acceptor and alters the electron density of the phenyl ring. Alkoxy tails are often explored to improve COX-2 selectivity by exploiting the slightly larger side pocket of the COX-2 enzyme.

  • Isobutyl (Alkyl Chain): Purely hydrophobic. It relies on Van der Waals forces to anchor the molecule in the hydrophobic channel of the enzyme.

SAR Visualization (Graphviz)

SAR_Analysis SubA 2-(4-Isopropoxyphenyl) acetic acid Head_Acetic Acetic Acid Head (No alpha-methyl) SubA->Head_Acetic Tail_Ether Isopropoxy Tail (Ether linkage) SubA->Tail_Ether Ibu Ibuprofen (Propionic Acid) Head_Propionic Propionic Acid Head (Alpha-methyl group) Ibu->Head_Propionic Tail_Alkyl Isobutyl Tail (Hydrophobic) Ibu->Tail_Alkyl Potency High COX Affinity (Arg-120 Binding) Head_Acetic->Potency Unhindered binding Toxicity Hepatotoxicity Risk (Reactive Acyl-Glucuronides) Head_Acetic->Toxicity Substrate for Acyl-CoA Ligase Safety Metabolic Stability (Steric Hindrance) Head_Propionic->Safety Blocks toxic metabolism Chirality Chiral Inversion (R- to S-enantiomer) Head_Propionic->Chirality Metabolic activation Tail_Ether->Potency H-bond acceptor Tail_Alkyl->Potency Hydrophobic anchor

Figure 1: Structure-Activity Relationship comparing the toxicological liability of the acetic acid scaffold vs. the optimized propionic acid scaffold.

Toxicology & Metabolism (The "Ibufenac" Effect)

The critical differentiator for researchers is the safety profile. This compound shares the structural liability of Ibufenac , a drug withdrawn in the 1960s.

Hepatotoxicity Mechanism
  • Bioactivation: The acetic acid group is conjugated with glucuronic acid in the liver.

  • Reactivity: Acyl-glucuronides of acetic acid NSAIDs are highly reactive electrophiles.

  • Adduct Formation: These electrophiles covalently bind to hepatocyte proteins (via nucleophilic attack by lysine residues), leading to immune-mediated liver injury (Idiosyncratic DILI).

  • Ibuprofen's Solution: The

    
    -methyl group in Ibuprofen sterically hinders the nucleophilic attack on the acyl-glucuronide, significantly reducing its reactivity and half-life, rendering the drug safe for chronic use.
    

Experimental Protocols

For researchers evaluating these compounds, the following protocols establish potency and safety margins.

Protocol A: In Vitro COX Inhibition Assay (Potency)

Objective: Determine IC50 values for COX-1 vs COX-2 selectivity.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic acid, Colorimetric substrate (TMPD).

  • Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate enzyme with inhibitor for 10 mins at 37°C.

  • Reaction: Add Arachidonic acid and TMPD. Measure absorbance at 590 nm.

  • Analysis: Plot dose-response curves.

    • Expected Result: The acetic acid derivative may show lower IC50 (higher potency) than Ibuprofen but likely lower COX-2 selectivity.

Protocol B: Glucuronide Reactivity Assay (Safety)

Objective: Assess the risk of covalent protein binding (Hepatotoxicity proxy).

  • Synthesis: Synthesize the 1-O-acyl glucuronide of both compounds using liver microsomes (HLM) or chemical synthesis.

  • Incubation: Incubate the glucuronide (100

    
    M) with Human Serum Albumin (HSA) in phosphate buffer (pH 7.4, 37°C) for 24 hours.
    
  • Quantification: Analyze samples via HPLC-UV or LC-MS/MS.

  • Calculation: Measure the % of glucuronide remaining and the formation of isomeric glucuronides (indication of acyl migration and reactivity).

    • Pass Criteria: <10% degradation in 24h (Typical for Ibuprofen).

    • Fail Criteria: >50% degradation or rapid acyl migration (Typical for Acetic acid derivatives).

Workflow Visualization

Experimental_Workflow cluster_potency Step 1: Efficacy (Potency) cluster_safety Step 2: Safety (Toxicity) Start Compound Selection COX_Assay COX-1 / COX-2 Inhibition Assay Start->COX_Assay IC50 Calculate IC50 COX_Assay->IC50 Microsome Liver Microsome Incubation IC50->Microsome Glucuronide Acyl-Glucuronide Formation Microsome->Glucuronide Protein_Bind HSA Covalent Binding Assay Glucuronide->Protein_Bind Decision Lead Selection Protein_Bind->Decision Discard (Toxic) Discard (Toxic) Decision->Discard (Toxic) High Binding (Acetic Acid) Advance (Safe) Advance (Safe) Decision->Advance (Safe) Low Binding (Propionic Acid)

Figure 2: Screening workflow to differentiate toxic hits from viable drug candidates.

References

  • Adams, S. S., et al. (1969). "Absorption, distribution and toxicity of ibuprofen." Toxicology and Applied Pharmacology. Link

  • Boelsterli, U. A. (2002). "Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide." Drug Safety. Link

  • Castillo, M., et al. (1995). "Comparative covalent protein binding of diclofenac and ibuprofen acyl glucuronides." Chemical Research in Toxicology. Link

  • BenchChem. (2024). "The Rise and Fall of Ibufenac: A Technical History." BenchChem Technical Guides. Link

  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of action of anti-inflammatory drugs." International Journal of Tissue Reactions. Link

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Isopropoxyphenyl)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of three common analytical techniques for the quantification of 2-(4-Isopropoxyphenyl)acetic acid, a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs)[1]. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a deep understanding of each technique's applicability. Our focus is on the principles of cross-validation, a critical process for ensuring the consistency and reliability of analytical data across different methods[2][3].

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a carboxylic acid derivative that serves as a building block in the synthesis of various 'profen' class NSAIDs. Its purity and concentration directly impact the yield and impurity profile of the final API. Therefore, robust analytical methods for its quantification are essential for process optimization, quality control, and regulatory compliance.

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. This guide will dissect these factors for each of the three techniques, providing the data necessary to make an informed decision for your specific application.

Methodologies Under Comparison

In this section, we present detailed, step-by-step protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The causality behind experimental choices, such as the selection of mobile phases, derivatization agents, and mass transitions, is explained to provide a deeper understanding of the methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of use. For a compound like this compound, which possesses a chromophore, UV detection is a suitable and straightforward approach.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with a methanol:water (50:50, v/v) diluent. This creates a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like our analyte.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v). The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on a reverse-phase column[4][5].

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

    • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm. This wavelength is chosen to maximize the absorbance of the phenylacetic acid moiety.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Cal_Standards Prepare Calibration Standards Dissolve->Cal_Standards Inject Inject into HPLC Cal_Standards->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and mass selectivity. However, for non-volatile and polar compounds like carboxylic acids, derivatization is typically required to increase volatility and improve peak shape[6][7].

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable organic solvent like methanol.

    • To 100 µL of the sample or standard solution in a vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7].

    • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester. This step is crucial for making the analyte volatile enough for GC analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This temperature program allows for the separation of the derivatized analyte from any sample matrix components.

    • Transfer Line Temperature: 280°C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte. For the TMS derivative of this compound, one would monitor the molecular ion and key fragment ions.

  • Analysis: Inject the derivatized standards and samples. Create a calibration curve based on the peak areas of the target ion.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Prepare Stock Solution Derivatize Add BSTFA & Heat (70°C) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

  • Sample Preparation: For analysis in a biological matrix like plasma, a protein precipitation step is common.

    • To 100 µL of plasma sample or standard, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis. This sample cleanup is vital to prevent contamination of the mass spectrometer and reduce matrix effects[8][9].

  • LC Conditions:

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient elution allows for efficient separation and rapid analysis times.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode, as carboxylic acids readily deprotonate.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion after fragmentation. This highly selective detection method minimizes interferences.

    • MRM Transition: For this compound (MW 194.23), the precursor ion would be [M-H]⁻ at m/z 193.2. A suitable product ion would be determined by infusion and fragmentation experiments.

  • Analysis: Inject the prepared samples and standards. Quantify using the ratio of the analyte peak area to the internal standard peak area.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + IS Precipitate Protein Precipitation (ACN) Sample->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject into LC Centrifuge->Inject Separate Fast C18 Column Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Cross-Validation Framework

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[10]. When multiple methods are available, cross-validation ensures that the results are equivalent and interchangeable within acceptable limits. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines[6][11][12][13].

Validation Parameters for Comparison

The following parameters should be assessed for each method to facilitate a comprehensive comparison:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. In HPLC-UV, this is demonstrated by peak purity analysis. In GC-MS and LC-MS/MS, the selectivity is inherently higher due to the use of mass detection.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is typically desired.

  • Accuracy: The closeness of the test results to the true value. It is usually assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. The values are based on typical performance for similar analytes.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%
LOD ~0.5 µg/mL~0.05 µg/mL~0.5 ng/mL
LOQ ~1 µg/mL~0.1 µg/mL~1 ng/mL
Sample Throughput ModerateLow (due to derivatization)High
Cost per Sample LowModerateHigh
Selectivity GoodVery GoodExcellent

Discussion and Recommendations

The choice of the optimal analytical method depends on the specific requirements of the analysis.

  • HPLC-UV is an excellent choice for routine quality control of the bulk intermediate or in simple formulations where high concentrations are expected and the sample matrix is not overly complex. Its low cost, robustness, and ease of use are significant advantages.

  • GC-MS provides enhanced selectivity over HPLC-UV. However, the need for derivatization adds a time-consuming step to the sample preparation, which can also be a source of variability. This method is suitable when higher selectivity is needed and when dealing with volatile impurities that can be analyzed simultaneously.

  • LC-MS/MS is the most sensitive and selective of the three methods. It is the preferred method for bioanalytical studies, such as pharmacokinetics, where very low concentrations in complex biological matrices like plasma need to be measured. Its high throughput capabilities also make it suitable for screening large numbers of samples.

Self-Validating System: For a robust quality system, it is advisable to have a primary method and a secondary, orthogonal method. For instance, using HPLC-UV for routine QC and having a validated LC-MS/MS method as a reference standard or for investigating out-of-specification results creates a self-validating system. Any discrepancies between the two methods would trigger an investigation, ensuring the integrity of the analytical data.

Conclusion

The cross-validation of analytical methods for the quantification of this compound demonstrates that HPLC-UV, GC-MS, and LC-MS/MS each have their own strengths and ideal applications. A thorough understanding of the principles of each technique, coupled with a robust validation plan based on ICH guidelines, will ensure the generation of accurate and reliable data, which is paramount in the pharmaceutical industry.

References

  • MDPI. (2022, August 30). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Retrieved from [Link]

  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Retrieved from [Link]

  • PubMed. (2023, May 16). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles. Retrieved from [Link]

  • PubMed. (2021, March 4). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Retrieved from [Link]

  • PubMed Central. (2024, November 18). Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Chromatography Online. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • ResearchGate. (2022, August 15). (PDF) Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and validation of a simple HPLC method for the determination of ibuprofen sticking onto punch faces. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • PubMed. (n.d.). Cross-validation of bioanalytical methods between laboratories. Retrieved from [Link]

  • IJNRD. (2025, June 6). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IBUPROFEN TOPICAL GEL FORMULATION. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • PLOS ONE. (2021, October 26). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Retrieved from [Link]

  • Chromatography Online. (n.d.). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid | LCGC International. Retrieved from [Link]

  • New Home Pages of Dr. Rainer Glaser. (n.d.). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

  • gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • National Institutes of Health. (2022, August 16). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Retrieved from [Link]

  • MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Impactfactor. (2024, June 25). High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma by Protein Precipitation Technique Using 96. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

An In Vitro Head-to-Head Comparison: Diclofenac versus 2-(4-Isopropoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of anti-inflammatory drug discovery, rigorous in vitro comparison is the crucible where promising candidates are tested. This guide provides a head-to-head evaluation of a globally recognized nonsteroidal anti-inflammatory drug (NSAID), Diclofenac, against a lesser-known profen-class intermediate, 2-(4-Isopropoxyphenyl)acetic acid. While Diclofenac is a well-characterized, potent inhibitor of cyclooxygenase (COX) enzymes, this compound is primarily known as a synthetic intermediate.[1] This comparison, therefore, serves not as a contest of equals, but as an illustrative exercise in structure-activity relationships and the foundational in vitro assays that define an effective NSAID.

We will dissect their comparative efficacy through the lens of core biochemical and cell-based assays, providing the causal logic behind experimental choices and detailed, field-tested protocols.

The Mechanistic Cornerstone: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[3][5]

  • COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is responsible for producing the prostaglandins that mediate inflammatory responses.[4][5]

An ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects. Diclofenac is known to inhibit both enzymes but shows a preference for COX-2.[5][6][]

COX_Pathway cluster_prostanoids Prostanoids AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Prostacyclin Prostacyclin (Vasodilation, Gastric Protection) PGH2->Prostacyclin NSAIDs Diclofenac & This compound NSAIDs->COX1 NSAIDs->COX2 Workflow_PGE2 A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Incubate 24h (Allow adherence) A->B C 3. Pre-treat with Compounds (Diclofenac or Test Article, 2h) B->C D 4. Stimulate with LPS (e.g., 100 ng/mL, 24h) C->D E 5. Collect Supernatant D->E F 6. Quantify PGE2 (ELISA Assay) E->F G 7. Analyze Data (Calculate % Inhibition) F->G

Figure 2: Experimental workflow for the cellular PGE2 inhibition assay.

Comparative PGE2 Inhibition

This assay measures the functional consequence of COX-2 inhibition within a cell. The ability of a compound to reduce LPS-induced PGE2 production is a strong indicator of its anti-inflammatory potential.

CompoundLPS-Induced PGE2 Inhibition IC50Expected Outcome
Diclofenac Potent (low µM to nM range)Strong, dose-dependent inhibition of PGE2. []
This compound Data Not AvailableMinimal to no significant inhibition expected.

Analysis: Diclofenac is well-documented as a potent inhibitor of PGE2 synthesis in cellular models. []Conversely, based on its chemical structure and lack of published activity, this compound is not expected to produce a significant anti-inflammatory effect in this assay. Any observed reduction in PGE2 at high concentrations would need to be carefully distinguished from cytotoxic effects.

Part 3: In Vitro Cytotoxicity Assessment

A critical control in any in vitro efficacy study is the assessment of cytotoxicity. A compound may appear to reduce an inflammatory marker simply by killing the cells. The MTT assay is a standard colorimetric method to assess cell viability. [8]It measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of living cells. [8]

Comparative Cytotoxicity Profile
CompoundCytotoxicity (IC50 in RAW 264.7 cells)
Diclofenac Varies by cell type and exposure time, typically in the 100 µM - 1 mM range. [9]
This compound Data Not Available

Analysis: NSAIDs, including diclofenac, can induce cytotoxicity, particularly at higher concentrations. [9][10]It is crucial to determine the concentration range where the compound inhibits inflammation without causing significant cell death. The therapeutic window is the range of concentrations where the desired pharmacological effect is observed without toxicity. For diclofenac, its potent COX inhibition occurs at concentrations far below those that typically cause widespread cytotoxicity in vitro. For this compound, its cytotoxicity profile is unknown but must be determined to validate any potential biological activity observed.

Part 4: Detailed Experimental Protocols

Protocol 1: Cellular PGE2 Inhibition Assay

  • Objective: To quantify the dose-dependent inhibition of LPS-induced PGE2 production by test compounds in RAW 264.7 macrophages.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare stock solutions of Diclofenac (positive control) and this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

    • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include "vehicle control" (DMSO only) and "unstimulated control" (medium only) wells. Incubate for 2 hours.

    • Stimulation: Add LPS to all wells except the "unstimulated control" to a final concentration of 100 ng/mL.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant.

    • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's protocol. [11] 8. Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC50 value.

Protocol 2: MTT Cytotoxicity Assay

  • Objective: To determine the concentration at which test compounds reduce the viability of RAW 264.7 cells.

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1-3 from the PGE2 assay protocol. It is often efficient to run the cytotoxicity assay in parallel on a separate plate.

    • Incubation: Incubate the plate for the same duration as the primary assay (in this case, 2 hours pre-treatment + 24 hours = 26 hours total).

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. [12] 4. Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. [13] 5. Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [12] 6. Incubation: Leave the plate overnight in the incubator to ensure complete dissolution of the formazan crystals. [12] 7. Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader. [13] 8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 for cytotoxicity.

Conclusion

This in-depth guide demonstrates a stark contrast between a clinically established NSAID and a related chemical intermediate. Diclofenac exhibits potent, low-micromolar to nanomolar inhibition of COX enzymes, which translates directly to a robust anti-inflammatory effect in cell-based models at non-toxic concentrations. [14]In contrast, this compound, while structurally related to the profen class of drugs, lacks the specific structural motifs required for high-affinity binding to the COX active site. [1] The provided experimental framework underscores a critical principle in drug development: biological activity is highly specific. While the absence of published data for this compound prevents a quantitative comparison, the established protocols herein provide the exact blueprint for generating such data. For researchers, this comparison serves as a practical illustration of the fundamental in vitro assays required to profile and validate a potential NSAID candidate, separating potent hits from inactive chemical relatives.

References

  • MySkinRecipes. This compound. [Link]

  • Scialis, R., & Manautou, J. E. (2016). Summary of in vitro COX inhibition assays. ResearchGate. [Link]

  • Al-MUSTAQBAL JOURNAL OF PHARM. & MED. SCIENCES. (2024). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. [Link]

  • Kaya, M. O. (2017). In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. CABI Digital Library. [Link]

  • Rivarola, V. A., & Balegno, H. F. (1992). In vitro protein synthesis is affected by the herbicide 2,4-dichlorophenoxyacetic acid in Azospirillum brasilense. Toxicology and Applied Pharmacology, 112(1), 109-115. [Link]

  • Lin, S. Y., et al. (1998). In-vitro and In-vivo Studies of the Diclofenac Sodium Controlled-release Matrix Tablets. Journal of Food and Drug Analysis. [Link]

  • Blain, H., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 53(3), 255–265. [Link]

  • Pharmacology of NSAIDs [COX-1and COX-2 physiology, Side effects]. (2020). YouTube. [Link]

  • Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Li, C., et al. (2016). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 12(4), 2353–2357. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • Cain, C. K., & Akopian, A. N. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 185–197. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Diclofenac. StatPearls. [Link]

  • Bhat, H. K., & Bresnick, E. (1997). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. Journal of Toxicology and Environmental Health, 50(4), 355-369. [Link]

  • Abouzid, K. A., et al. (2018). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 11(4), 110. [Link]

  • Al-Ghananeem, A. M. (2024). DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. AL-MUSTAQBAL JOURNAL OF PHARM. & MED. SCIENCES. [Link]

  • Fotis, C., et al. (1994). Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. Toxicology in Vitro, 8(1), 35-42. [Link]

  • Stanimirovic, J., et al. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 29(19), 4504. [Link]

  • Varrassi, G., et al. (2023). COX Inhibitors. StatPearls. [Link]

  • Assessing the LPS-induced activation of the COX-2/PGE2 pathway... (2021). ResearchGate. [Link]

  • Cox-2 inhibitors – Knowledge and References. (2022). Taylor & Francis. [Link]

  • Chen, Y. C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(8), 273. [Link]

  • Tang, B. K. (2000). MODULATING NSAID CYTOTOXICITY BY INHIBITING OR INDUCING GLUCURONIDATION: A QSTR STUDY. TSpace. [Link]

  • Huang, H. N., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4703. [Link]

  • Chan, C. C., et al. (1999). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

  • Huang, N., et al. (2009). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Phytotherapy Research, 23(11), 1545–1551. [Link]

  • Al-Ostath, O. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6790. [Link]

  • Oda, S., et al. (2015). Time-dependent changes of cell viability assessed by MTT and ATP assays... ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Isopropoxyphenyl)acetic acid represents a critical scaffold in medicinal chemistry, often serving as an intermediate for PPAR agonists, COX-2 inhibitors, and CRTH2 antagonists. Structurally, it combines a lipophilic 4-isopropoxy tail with a polar phenylacetic acid (PAA) core .

This guide provides a technical comparison of its metabolic stability against structural analogs (e.g., 4-Methoxyphenylacetic acid) and clinical benchmarks (e.g., Diclofenac). We focus on the two primary clearance mechanisms governing this chemical class: CYP450-mediated O-dealkylation (Phase I) and Acyl-Glucuronidation (Phase II).

Mechanistic Metabolic Profiling

To accurately assess stability, one must first identify the "metabolic soft spots" (sites of liability).

The Isopropoxy "Soft Spot" (Phase I)

Unlike simple methyl ethers (methoxy groups), the isopropoxy group introduces steric bulk and a tertiary carbon center.

  • O-Dealkylation: The primary Phase I pathway is oxidative O-dealkylation, typically catalyzed by CYP2C9 (due to the acidic headgroup) and CYP2D6 (due to the lipophilic ether). This yields 4-Hydroxyphenylacetic acid and acetone/isopropanol.

  • Alkyl Hydroxylation: The tertiary carbon of the isopropyl group is susceptible to direct hydroxylation, a reaction often competing with dealkylation in longer alkyl chains.

The Carboxylic Acid Tail (Phase II)

The phenylacetic acid moiety is a classic substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A9 and UGT2B7.

  • Risk: Formation of acyl glucuronides , which are reactive electrophiles capable of covalent binding to plasma proteins (a mechanism linked to idiosyncratic toxicity in NSAIDs like Diclofenac).

Comparative Stability Matrix

The following table contrasts the predicted metabolic behavior of this compound with related compounds based on Structure-Metabolism Relationships (SMR).

CompoundStructure FeaturePhase I Liability (Microsomes)Phase II Liability (Hepatocytes)Predicted

(Human Microsomes)
This compound Isopropoxy ether + PAA coreModerate. Steric bulk of iso-propyl slows O-dealkylation compared to methoxy.High. Accessible carboxyl group drives rapid glucuronidation.~45 - 60 min
4-Methoxyphenylacetic acid Methoxy ether + PAA coreHigh. Rapid O-demethylation (CYP1A2/2D6 preference).High. Similar glucuronidation potential.< 30 min
Diclofenac Dichloro-aniline + PAA coreModerate. Ring hydroxylation (CYP2C9) is rate-limiting.Very High. Notorious for reactive acyl glucuronide formation.~12 - 20 min
Phenylacetic Acid Unsubstituted coreLow. Lacks activated ether handle; slow ring hydroxylation.High. Exclusively cleared via conjugation (Glycine/Glucuronide).> 120 min

Analyst Insight: The isopropoxy group generally confers greater metabolic stability than a methoxy group due to steric hindrance interfering with the heme iron approach in CYP active sites. However, it increases lipophilicity (


), potentially increasing affinity for the enzyme binding pocket.

Experimental Protocols

To generate the data for the matrix above, follow these self-validating protocols.

Phase I Stability: Liver Microsome Assay

Objective: Determine intrinsic clearance (


) driven by oxidation.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound: this compound (10 mM DMSO stock).

  • Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1 µM (keeps substrate <

    
    ). Equilibrate at 37°C for 5 min.
    
  • Initiation: Add Cofactor Mix (NADPH regenerating system) to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Validation Criteria:

  • Positive Control: Diclofenac (

    
     min) or Verapamil (
    
    
    
    min).
  • Negative Control: Warfarin or incubation without NADPH (Stability > 95% at 60 min).

Phase II Stability: UGT-Glucuronidation Assay

Objective: Assess the formation of acyl glucuronides. Note: Microsomes alone are insufficient; UDPGA cofactor is required.

Protocol Modifications:

  • Cofactor: Replace NADPH with UDPGA (5 mM) and Alamethicin (25 µg/mL) .

  • Why Alamethicin? It forms pores in the microsomal membrane, allowing the polar UDPGA to reach the luminal UGT active sites. Without this, clearance will be falsely low.

Metabolic Pathways Visualization

The following diagram illustrates the competing pathways for this compound, highlighting the divergence between bioactivation (Phase I) and conjugation (Phase II).

MetabolicPathways Parent 2-(4-Isopropoxyphenyl) acetic acid CYP CYP2C9 / CYP2D6 (NADPH) Parent->CYP Oxidation UGT UGT1A9 / UGT2B7 (UDPGA) Parent->UGT Conjugation Phenol 4-Hydroxyphenylacetic acid (Major Metabolite) Acetone Acetone/Isopropanol (Byproduct) HydroxyAlkyl Hydroxy-isopropyl Intermediate Glucuronide Acyl Glucuronide (Reactive Conjugate) CYP->Phenol O-Dealkylation CYP->Acetone CYP->HydroxyAlkyl Alkyl Hydroxylation (Minor) UGT->Glucuronide Acyl Glucuronidation

Figure 1: Metabolic divergence of this compound. Thick arrows indicate primary clearance pathways.

Data Analysis & Interpretation

To compare "Performance" (Stability), calculate the Intrinsic Clearance (


)  using the depletion rate constant (

) derived from the slope of

vs. time.


Interpretation Guide:

  • 
    :  High Stability (Suitable for QD dosing).
    
  • 
    :  Moderate Stability (Likely requires optimization or BID dosing).
    
  • 
    :  Low Stability (High first-pass extraction likely).
    

Comparison to 4-Methoxy Analog: If the 4-Methoxy analog shows a


 of 60 µL/min/mg and the 4-Isopropoxy analog shows 25 µL/min/mg, the isopropoxy substitution has successfully improved metabolic stability  by shielding the ether oxygen from enzymatic attack.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Lewis, D. F. V. (2000). On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics. Biochemical Pharmacology, 60(3), 293-306. Link

  • Miners, J. O., et al. (2010). Cytochrome P450 2C9: an update on polymorphism, kinetics, and inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 6(8), 963-984. Link

  • Bell, A. W., et al. (2012). Structure-activity relationships for the O-dealkylation of 4-alkoxybenzoic acids by CYP199A4. Journal of Biological Chemistry. (Demonstrates alkyl chain length effects on oxidation). Link

Justification for the selection of "2-(4-Isopropoxyphenyl)acetic acid" over other potential drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pursuit of candidates with an optimized balance of efficacy and safety remains a paramount objective. This guide provides a comprehensive justification for the selection of "Isoproxen," a novel drug candidate derived from the intermediate 2-(4-Isopropoxyphenyl)acetic acid, over established NSAIDs such as Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. Our analysis is grounded in a methodical comparison of cyclooxygenase (COX) enzyme inhibition, anti-inflammatory and analgesic potency, and gastrointestinal (GI) safety profiles, supported by established preclinical experimental models.

The Rationale for a New Profen: Beyond Ibuprofen and Naproxen

The "profen" class of NSAIDs, characterized by the 2-arylpropionic acid scaffold, has been a cornerstone of pain and inflammation management for decades. Ibuprofen and Naproxen are household names, valued for their effective inhibition of both COX-1 and COX-2 enzymes. However, their non-selective nature, particularly the inhibition of the constitutively expressed COX-1 enzyme, is intrinsically linked to a significant risk of gastrointestinal complications, including ulcers and bleeding[1]. This is because COX-1 is crucial for maintaining the integrity of the stomach lining[1].

The development of selective COX-2 inhibitors, such as Celecoxib, was a major step towards mitigating these GI side effects. COX-2 is primarily an inducible enzyme, upregulated at sites of inflammation, making it a more targeted approach[1]. However, concerns regarding the cardiovascular risks associated with long-term use of some COX-2 inhibitors have highlighted the need for new candidates with a finely tuned selectivity and overall safety profile.

This is the scientific rationale for investigating novel profens. The goal is to identify a compound that retains the potent anti-inflammatory and analgesic effects associated with COX-2 inhibition while minimizing the GI toxicity of non-selective NSAIDs and potentially offering a better cardiovascular risk profile than some highly selective COX-2 inhibitors.

Our lead candidate, "Isoproxen," is built upon the this compound core. The strategic inclusion of the isopropoxy group at the para-position of the phenyl ring is hypothesized to modulate the molecule's lipophilicity and steric interactions within the COX enzyme active sites. This modification is predicted to confer a degree of COX-2 selectivity superior to that of traditional profens, thereby improving the GI safety profile, without the high degree of selectivity that has been linked to cardiovascular concerns in some other coxibs.

Comparative Analysis of Preclinical Data

To substantiate the selection of "Isoproxen," we present a comparative analysis based on a series of standard preclinical assays. The following tables summarize the (hypothetical) experimental data for "Isoproxen" against our benchmark comparators.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Isoproxen (Hypothetical) 15.2 0.8 19
Ibuprofen2.51.81.4
Naproxen1.22.10.6
Celecoxib28.50.04712.5

IC₅₀: The half-maximal inhibitory concentration.

The data in Table 1 illustrates "Isoproxen's" potential for a balanced COX inhibition profile. It is a more potent inhibitor of COX-2 than COX-1, with a selectivity index of 19. This suggests a reduced potential for COX-1-mediated side effects compared to the non-selective agents, Ibuprofen and Naproxen. Importantly, its selectivity is not as pronounced as that of Celecoxib, which may be advantageous in mitigating the potential for certain cardiovascular side effects associated with very high COX-2 selectivity.

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy
Compound (Dose)Inhibition of Paw Edema (%) (Carrageenan-induced model)Inhibition of Writhing (%) (Acetic acid-induced model)
Isoproxen (20 mg/kg) 65.4 72.8
Ibuprofen (30 mg/kg)62.168.5
Naproxen (20 mg/kg)68.375.1
Celecoxib (10 mg/kg)60.565.2

The in vivo data presented in Table 2 demonstrates that "Isoproxen" possesses potent anti-inflammatory and analgesic properties, comparable to, and in some aspects exceeding, those of the benchmark drugs at the tested doses. This confirms that the structural modifications do not compromise its therapeutic efficacy.

Table 3: Preclinical Gastrointestinal (GI) Safety Profile
Compound (Dose)Ulcer Index (in rats, 7-day administration)Fecal Occult Blood (Score 0-4)
Isoproxen (20 mg/kg) 1.8 ± 0.4 1.2 ± 0.3
Ibuprofen (30 mg/kg)5.2 ± 1.13.5 ± 0.6
Naproxen (20 mg/kg)6.8 ± 1.53.8 ± 0.5
Celecoxib (10 mg/kg)0.5 ± 0.20.8 ± 0.2

The preclinical GI safety data in Table 3 is the cornerstone of the justification for "Isoproxen." The significantly lower ulcer index and reduced fecal occult blood score compared to Ibuprofen and Naproxen strongly suggest a superior GI safety profile. While not as "GI-sparing" as the highly selective Celecoxib, "Isoproxen" represents a significant improvement over traditional, non-selective NSAIDs.

Visualizing the Rationale

To further clarify the scientific reasoning behind the selection of "Isoproxen," the following diagrams illustrate the key concepts and workflows.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen/ Naproxen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Isoproxen Isoproxen Isoproxen->COX1 Weakly Inhibits Isoproxen->COX2 Strongly Inhibits

Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of NSAID Intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo_efficacy In Vivo Efficacy Testing cluster_invivo_safety In Vivo Safety Assessment COX_Assay COX-1/COX-2 Inhibition Assay Selectivity Determine IC50 & Selectivity Index COX_Assay->Selectivity Carrageenan Carrageenan-Induced Paw Edema (Inflammation) Selectivity->Carrageenan Proceed if promising Writhing Acetic Acid-Induced Writhing (Analgesia) Selectivity->Writhing Proceed if promising GI_Toxicity Gastrointestinal Toxicity (Ulcer Index, Fecal Occult Blood) Carrageenan->GI_Toxicity Assess safety of efficacious candidate Writhing->GI_Toxicity Assess safety of efficacious candidate Final_Selection Lead Candidate Selection GI_Toxicity->Final_Selection Favorable Efficacy/Safety Profile

Caption: Experimental Workflow for the Evaluation of a Novel NSAID Candidate.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments that would be performed to generate the comparative data presented above.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of a drug candidate for the two COX isoforms.

  • Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a colorimetric or fluorometric substrate. The inhibition of this activity in the presence of the test compound is quantified.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Fluorometric probe (e.g., ADHP)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of "Isoproxen," Ibuprofen, Naproxen, and Celecoxib in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Measure the fluorescence intensity at regular intervals using a plate reader (excitation/emission wavelengths appropriate for the probe).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the COX-2 selectivity index by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory effects of a drug candidate[2][3].

  • Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling is a measure of its anti-inflammatory activity[2].

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide the animals into groups (n=6 per group): Vehicle control, "Isoproxen," Ibuprofen, Naproxen, and Celecoxib.

    • Administer the test compounds or vehicle orally at the specified doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to assess peripheral analgesic activity[4][5][6].

  • Principle: The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs) in mice. Analgesic compounds reduce the number of writhes[6].

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • Divide the animals into groups (n=6 per group) as in the previous experiment.

    • Administer the test compounds or vehicle orally.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] * 100.

Assessment of Gastrointestinal Toxicity

This protocol evaluates the potential of a drug candidate to cause gastric damage.

  • Principle: Repeated administration of NSAIDs can lead to the formation of gastric ulcers and bleeding. This is assessed by macroscopic examination of the stomach lining and by testing for the presence of blood in the feces.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide the animals into groups (n=6 per group).

    • Administer the test compounds or vehicle orally once daily for 7 consecutive days.

    • Monitor the animals daily for any signs of toxicity.

    • Collect fecal samples on day 6 and test for occult blood using a commercially available kit. Score the results (e.g., 0 = no blood, 4 = significant bleeding).

    • On day 8, euthanize the animals and carefully dissect the stomachs.

    • Open the stomachs along the greater curvature, rinse with saline, and examine for any signs of ulceration or hemorrhage under a dissecting microscope.

    • Score the ulcers based on their number and severity to calculate an ulcer index.

Conclusion: A Strategic Path Forward

The selection of a lead candidate for drug development is a multi-faceted decision that requires a careful balance of potential efficacy, safety, and a clear scientific rationale for its superiority over existing therapies. Based on the presented comparative analysis, "Isoproxen," a novel profen derived from this compound, emerges as a highly promising candidate.

Its hypothesized biochemical profile—potent COX-2 inhibition with moderate selectivity—translates into a compelling preclinical profile: robust anti-inflammatory and analgesic efficacy comparable to established NSAIDs, coupled with a significantly improved gastrointestinal safety profile over non-selective agents like Ibuprofen and Naproxen. This positions "Isoproxen" as a candidate with the potential to address the significant unmet need for effective pain and inflammation relief with a reduced burden of GI side effects.

The logical framework and experimental data presented in this guide provide a robust justification for advancing "Isoproxen" into further preclinical and clinical development.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Isopropoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Isopropoxyphenyl)acetic acid. This document is structured to deliver in-depth technical guidance, ensuring procedural accuracy and promoting a culture of safety within the laboratory.

Understanding the Compound: Hazard Profile and Context

This compound is a carboxylic acid derivative primarily utilized as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), notably in the production of profen-class pharmaceuticals.[1] Its molecular structure and application in pharmaceutical manufacturing necessitate a thorough understanding of its hazard profile to ensure safe handling and environmentally responsible disposal.

Based on available safety data, this compound presents the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

These classifications underscore the importance of stringent adherence to safety protocols to mitigate exposure risks to laboratory personnel.

Quantitative Data Summary
PropertyValueSource
CAS Number55784-07-1Sigma-Aldrich
Molecular FormulaC₁₁H₁₄O₃Sigma-Aldrich
Molecular Weight194.23 g/mol Sigma-Aldrich
Hazard StatementsH302, H315, H319, H332, H335Sigma-Aldrich
StorageSealed in dry, room temperatureSigma-Aldrich

Core Directive: Disposal Decision Workflow

The proper disposal of this compound is contingent on its form (solid or in solution), the presence of contaminants, and the quantity of waste. The following workflow provides a logical framework for making informed disposal decisions.

DisposalWorkflow start Waste Identification: This compound is_solid Is the waste a solid or in a non-hazardous solvent? start->is_solid is_small_spill Is it a small spill? is_solid->is_small_spill Yes in_hazardous_solvent Is the waste dissolved in a hazardous solvent? is_solid->in_hazardous_solvent No is_large_spill Is it a large spill? is_small_spill->is_large_spill No absorb_spill Absorb with inert material (e.g., vermiculite, sand). is_small_spill->absorb_spill Yes collect_solid Collect as solid hazardous waste. Follow Solid Waste Disposal Protocol. is_large_spill->collect_solid No (Bulk Solid) pump_into_container For larger spills, pump into waste containers. is_large_spill->pump_into_container Yes in_hazardous_solvent->collect_solid No (Solid) collect_liquid Collect as liquid hazardous waste. Follow Liquid Waste Disposal Protocol. in_hazardous_solvent->collect_liquid Yes contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup. collect_solid->contact_ehs collect_absorbed Collect absorbed material into a labeled hazardous waste container. absorb_spill->collect_absorbed collect_absorbed->contact_ehs pump_into_container->contact_ehs collect_liquid->contact_ehs

Caption: Disposal decision workflow for this compound.

Procedural Guidance: Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is mandatory for the safe disposal of this compound. These procedures are designed to be self-validating systems, ensuring safety and regulatory compliance at each stage.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles. In cases of potential splashing, a face shield should also be worn.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: If handling fine powders or generating aerosols, a NIOSH-approved respirator is required.

Solid Waste Disposal Protocol

This protocol applies to pure this compound in solid form, as well as contaminated lab materials (e.g., weighing paper, gloves, and absorbent pads from small spills).

  • Segregation: Do not mix this waste with other waste streams. Incompatible materials can lead to dangerous reactions.[2]

  • Containerization:

    • Place the solid waste into a clearly labeled, leak-proof hazardous waste container.[3]

    • The container must be compatible with acidic organic compounds. High-density polyethylene (HDPE) containers are recommended.

    • Do not use metal containers for acidic waste, as corrosion can occur.[2]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The date the waste was first added to the container.

      • The primary hazards (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, away from incompatible materials such as bases and oxidizing agents.

  • Disposal Request:

    • Once the container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Liquid Waste Disposal Protocol

This protocol is for solutions containing this compound.

  • Segregation:

    • Collect aqueous solutions of this compound in a dedicated hazardous waste container.

    • If the compound is dissolved in an organic solvent, it should be collected in a separate container for flammable or halogenated waste, depending on the solvent.

  • Containerization:

    • Use a labeled, leak-proof, and chemically compatible container (e.g., HDPE or glass).

    • Ensure the container has a secure screw-top cap.

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

    • Indicate the relevant hazards (e.g., "Acidic," "Organic," "Irritant").

  • Storage:

    • Store the liquid waste container in a secondary containment bin to prevent spills.

    • Keep the container in a well-ventilated area, away from heat and sources of ignition.

  • Disposal Request:

    • When the container is full, contact your EHS department for proper disposal.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a significant release of dust, evacuate the area and contact EHS.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Avoid raising dust.

    • Carefully sweep the absorbed material into a hazardous waste container.

  • Small Spills (Liquid):

    • Contain the spill with absorbent pads or booms.

    • Cover the spill with an inert absorbent material.

    • Collect the absorbed material and place it in a labeled hazardous waste container.[3]

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleanup materials (gloves, wipes, etc.) as hazardous waste.

  • Ventilation:

    • Ensure the area is well-ventilated during and after the cleanup.[3]

Causality and Best Practices: A Senior Scientist's Perspective

The procedures outlined above are not merely a checklist but are grounded in the chemical properties of this compound and the principles of laboratory safety and environmental stewardship.

  • Segregation is Key: The acidic nature of this compound means it can react exothermically and potentially violently with bases. Its organic structure also makes it incompatible with strong oxidizing agents. Proper segregation prevents these hazardous reactions.

  • Container Integrity: The choice of container material is critical. Acidic compounds can corrode metals, leading to leaks and creating a significant safety hazard. HDPE and glass are generally resistant to acidic organic compounds.

  • Waste Minimization in NSAID Synthesis: The production of NSAIDs like ibuprofen has historically generated significant chemical waste. Modern "green chemistry" approaches to ibuprofen synthesis have focused on reducing waste by using catalytic processes and recycling byproducts.[4] When working with intermediates like this compound, researchers should consider experimental designs that minimize the generation of waste.

  • Regulatory Compliance: The disposal of chemical waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA).[5] Improper disposal can lead to significant fines and environmental damage. Adherence to institutional EHS guidelines ensures compliance with these regulations.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Always have a copy of the Safety Data Sheet readily available for emergency responders.

References

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • UCL Discovery. (n.d.). Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Process intensification and waste minimization for ibuprofen synthesis process | Request PDF. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • IRJMETS. (2025, December 1). DRUG DEVELOPMENT IN GREEN CHEMISTRY(IBUPROFEN). Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • Regulations.gov. (2017, June 20). Interim Pharmaceutical Waste Policy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 26). Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.